4-Oxocycloheptanecarboxylic acid
Description
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Properties
IUPAC Name |
4-oxocycloheptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-3-1-2-6(4-5-7)8(10)11/h6H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHVNUTVSDQMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(=O)C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695043 | |
| Record name | 4-Oxocycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90482-29-4 | |
| Record name | 4-Oxocycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxocycloheptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Advanced Conformational Dynamics of 4-Oxocycloheptanecarboxylic Acid in Medicinal Chemistry
This guide provides an in-depth technical analysis of the conformational dynamics of 4-oxocycloheptanecarboxylic acid . It is designed for medicinal chemists and structural biologists who utilize seven-membered rings as scaffolds for peptidomimetics or enzyme inhibitors.[1]
Executive Summary
The seven-membered cycloheptane ring is a "privileged scaffold" in drug discovery, offering a unique vector orientation that bridges the gap between the rigid cyclohexane and the highly flexible cyclooctane. However, its utility is often hampered by pseudorotation —a low-barrier conformational interconversion that complicates binding affinity predictions.[1]
This compound represents a specifically "constrained" variant.[1] The introduction of the
Fundamental Ring Topography
Unlike cyclohexane, which resides in a deep "Chair" energy well, the parent cycloheptane exists in a fluxional state. However, the 4-oxo substitution breaks this symmetry.
The Energy Landscape
The conformational space of this compound is defined by two primary families of conformers:
-
Twist-Chair (TC): The global minimum.[1] The carbonyl group prefers to occupy a position that minimizes torsional strain (often the "isoclinal" position).
-
Twist-Boat (TB): A higher-energy local minimum, often accessible at physiological temperatures (
).
The "Flattening" Effect of the C4-Ketone
The C4 carbonyl group removes two hydrogen atoms and introduces a planar
-
Relief of Eclipsing Strain: In the parent cycloheptane, adjacent methylene groups suffer from Pitzer strain.[1] The ketone eliminates these interactions at the C3-C4 and C4-C5 bonds.
-
Widening of Bond Angles: The internal
angle expands to , flattening the bottom of the ring and biasing the molecule toward the Twist-Chair (TC) form.
The C1-Carboxylic Acid Vector
The carboxylic acid at C1 acts as a steric anchor. In the preferred TC conformer, the -COOH group adopts a pseudo-equatorial orientation to avoid transannular hydride interactions (specifically 1,3- and 1,4-diaxial-like repulsions) across the ring.
Computational Analysis (In Silico)
To accurately predict the bioactive conformation, one must move beyond standard molecular mechanics (MM) and utilize Density Functional Theory (DFT) with solvation models.
Computational Protocol
Objective: Identify the global minimum and the interconversion barrier.
-
Conformational Search: Use Monte Carlo (MC) sampling with the MMFF94x force field to generate initial rotamers.[1]
-
Geometry Optimization: Refine low-energy candidates using DFT at the B3LYP/6-311+G(d,p) level.[1]
-
Rationale: Diffuse functions (+) are essential for the anionic/acidic oxygen lone pairs.[1]
-
-
Solvation Model: Apply IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (
) to simulate physiological conditions. -
Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (
).
Predicted Energy Data
Representative values based on cycloheptanone congeneric series.
| Conformer | Relative Energy ( | Population (298 K) | Structural Feature |
| Twist-Chair (TC-1) | 0.00 | ~85% | C1-COOH pseudo-equatorial; C4=O isoclinal. |
| Chair (C) | +2.40 | ~1.5% | High torsional strain at C2-C3 / C6-C7.[1] |
| Twist-Boat (TB) | +3.10 | ~0.5% | Accessible only via high-energy transition state.[1] |
| Boat (B) | +5.80 | <0.1% | Severe transannular steric clash.[1] |
Experimental Validation Workflow
Trusting a computed structure without validation is a critical error in lead optimization.[1] The following self-validating protocol uses NMR to confirm the predicted Twist-Chair preference.
NMR Analysis Strategy
The flexibility of the ring averages the NMR signals.[1] However, the vicinal coupling constants (
Protocol:
-
Solvent Selection: Dissolve 5 mg in DMSO-
(prevents dimerization of -COOH) or CDCl (allows observation of intramolecular H-bonds).[1] -
Decoupling: Perform homonuclear decoupling at the C1-H proton.
-
Karplus Analysis: Measure
and .[1]-
Twist-Chair Prediction: One large coupling (
Hz, anti-periplanar) and one small coupling ( Hz, gauche). -
Twist-Boat Prediction: Averaged couplings (
Hz) due to rapid pseudorotation.[1]
-
Transannular NOE (Nuclear Overhauser Effect)
NOE spectroscopy is definitive for 7-membered rings.
-
Target Interaction: Irradiate the C1-H (axial).[1]
-
Observation: Look for NOE enhancement at C3-H or C5-H (axial).
-
Interpretation: A strong 1,3-diaxial NOE confirms the rigid TC conformation.[1] Absence of this signal suggests a fluxional TB population.[1]
Visualizing the Conformational Pathway
The following diagram illustrates the energy landscape and the "pseudorotation" pathway that connects the stable Twist-Chair to the higher-energy Twist-Boat.
Figure 1: Conformational energy landscape of this compound, highlighting the stability of the Twist-Chair form.
Synthesis & Analysis Workflow
The following diagram outlines the logical flow from synthesis to structural confirmation, ensuring data integrity.
Figure 2: Integrated workflow for the synthesis and conformational validation of the target scaffold.
References
-
Conformational Analysis of Cycloheptanone Derivatives Source: Journal of Molecular Structure: THEOCHEM Note:[1][2][3] Establishes the Twist-Chair as the global minimum for 4-substituted cycloheptanones.
-
Pseudorotation in Seven-Membered Rings Source: Journal of the American Chemical Society (Cremer & Pople) Note:[4] Foundational theory on ring puckering coordinates (
).[1] -
Intrinsic Conformational Preferences of Substituted Cycloalkanes Source: Journal of Physical Chemistry A Note: Detailed energetics of substituent effects (axial vs equatorial) in medium rings.
-
Cycloheptanecarboxylic Acid Properties Source: PubChem (NIH) Note:[1] Physiochemical data and identifiers (CID 15091).[1][5][6]
Sources
- 1. Draw a structure for each of the following:j. cycloheptanecarboxy... | Study Prep in Pearson+ [pearson.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloheptanecarboxylic acid | C8H14O2 | CID 15091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - Cycloheptanecarboxylic acid (C8H14O2) [pubchemlite.lcsb.uni.lu]
Technical Guide: Solubility Profiling & Thermodynamic Modeling of 4-Oxocycloheptanecarboxylic Acid
Executive Summary
Compound: 4-Oxocycloheptanecarboxylic Acid (CAS: 90482-29-4) Class: Functionalized Cycloalkane / Keto-Acid Intermediate Criticality: High. This compound serves as a pivotal scaffold in the synthesis of seven-membered ring pharmacophores, particularly in the development of protease inhibitors and CNS-active agents.
Objective: This guide addresses the critical gap in open-literature solubility data for this compound. Unlike its six-membered analog (4-oxocyclohexanecarboxylic acid), specific solubility coefficients for the cycloheptane derivative are rarely published. This document provides a predictive solubility landscape , a validated experimental protocol for generating precise data, and a thermodynamic modeling framework to upscale these findings for industrial crystallization.
Part 1: Physicochemical Profile & Predicted Solubility Landscape
Structural Determinants of Solubility
The solubility behavior of this compound is governed by the competition between its polar functional groups and its hydrophobic cycloheptane ring.
-
Carboxylic Acid Moiety (-COOH): Acts as a hydrogen bond donor and acceptor.[1] In non-polar solvents (e.g., Toluene), it drives the formation of cyclic dimers, increasing apparent solubility in low-dielectric media compared to non-acidic analogs.
-
Ketone Moiety (C=O): A hydrogen bond acceptor. It enhances solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, Acetone) via dipole-dipole interactions.
-
Cycloheptane Ring: The hydrophobic core. It limits solubility in water but ensures good compatibility with moderately polar organic solvents (Ethyl Acetate).
Predicted Solubility Profile (Comparative Analysis)
Based on structural homology with 4-oxocyclohexanecarboxylic acid and thermodynamic principles of keto-acid solvation.
| Solvent Class | Representative Solvents | Predicted Solubility Trend (T ↑) | Mechanistic Driver |
| Polar Protic | Methanol, Ethanol, IPA | High (Exponential Increase) | Strong H-bonding solvation of both -COOH and C=O groups. |
| Polar Aprotic | Acetone, DMF, DMSO | Very High | Dipole-dipole interactions; disruption of acid dimers. |
| Moderately Polar | Ethyl Acetate, Acetonitrile | Moderate to High | "Like dissolves like" balance; ideal for crystallization. |
| Non-Polar | Toluene, Hexane, Heptane | Low to Sparingly Soluble | Solute-solute interactions (crystal lattice energy) dominate over solvent-solute forces. |
| Aqueous | Water | Low (pH dependent) | Hydrophobic effect of the 7-carbon ring limits solubility at acidic pH. |
Process Insight: For purification, a cooling crystallization from a mixture of Ethyl Acetate (solvent) and Heptane (anti-solvent) , or Ethanol/Water , is theoretically optimal based on this profile.
Part 2: Validated Experimental Protocol (Self-Validating System)
To generate authoritative solubility data, researchers must use a Static Gravimetric Method . This protocol includes built-in checkpoints to ensure equilibrium is reached, preventing common errors like supersaturation or incomplete dissolution.
Workflow Diagram
The following diagram outlines the "Self-Validating" solubility measurement workflow.
Caption: Figure 1. Self-validating static equilibrium workflow. The "Equilibrium Checkpoint" prevents premature sampling.
Detailed Methodology
-
Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir magnetically at the set temperature (
K) for 24 hours. -
Validation Loop: Stop stirring and let solids settle for 1 hour. Take a supernatant sample. Stir for another 4 hours and sample again. If the two concentrations differ by < 2%, equilibrium is confirmed.
-
Sampling: Using a pre-heated syringe and a 0.45 µm PTFE filter, withdraw 2-3 mL of the supernatant.
-
Quantification (Gravimetric):
-
Weigh a clean, dry weighing dish (
). -
Add the filtered solution and weigh immediately (
). -
Evaporate solvent in a vacuum oven at 40°C until constant weight is achieved (
).
-
-
Calculation:
Where is the molar mass of the solute (156.18 g/mol ) and is the molar mass of the solvent.
Part 3: Thermodynamic Modeling & Data Correlation
Once experimental data is obtained, it must be correlated to thermodynamic models to allow for interpolation (predicting solubility at unmeasured temperatures) and process design.
The Modified Apelblat Equation
This is the industry standard for correlating solubility data of pharmaceutical intermediates. It accounts for the non-ideal behavior of the solution.
Equation:
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived via multiple linear regression.
Interpretation:
-
Parameter B: Related to the enthalpy of solution. A negative B value typically indicates an endothermic process (solubility increases with T).
-
Parameter C: Accounts for the temperature dependence of the enthalpy of solution.
The van't Hoff Equation
Used to determine the thermodynamic functions of dissolution (
Equation:
-
Plot:
vs . -
Slope:
. -
Intercept:
.
Technical Note: For this compound, dissolution is expected to be endothermic (
) and entropy-driven (), meaning heat input is required to disrupt the crystal lattice, and the disorder of the system increases upon dissolution.
Modeling Workflow
Caption: Figure 2. Computational logic for fitting solubility data to thermodynamic models.
Part 4: Process Application (Crystallization Design)
The ultimate goal of solubility profiling is to design a robust purification process.
Solvent Selection Strategy
Based on the predicted profile:
-
Good Solvents (High Solubility): Methanol, Ethanol (High yield loss if used alone).
-
Poor Solvents (Low Solubility): Water, Toluene, Heptane.
Recommended System: Cooling Crystallization Use Ethyl Acetate or Isopropyl Alcohol (IPA) .
-
Dissolve crude this compound in Ethyl Acetate at near-boiling temperature (approx. 70°C).
-
Polish filter to remove insoluble mechanical impurities.
-
Cool slowly to 5°C. The steep solubility curve (typical of keto-acids in moderately polar solvents) will drive high-purity crystallization.
Alternative: Anti-Solvent Crystallization
-
Dissolve in a minimum volume of Acetone (highly soluble).
-
Slowly add Water (anti-solvent) to induce nucleation.
-
Caution: Ensure pH is controlled; acidic pH prevents ionization and ensures the protonated acid precipitates.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).
-
Soto, R., et al. (2020).[2] Solubility and thermodynamic analysis of ketoprofen in organic solvents. International Journal of Pharmaceutics, 588, 119686. (Provides comparative data for keto-acid solubility behavior). Link
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2579. Link
-
Sha, F., et al. (2014). Solubility of 4-Oxocyclohexanecarboxylic Acid in Different Solvents. Journal of Chemical & Engineering Data, 59(1), 103-107. (Direct analog reference). Link
Sources
Introduction: The Strategic Importance of pKa in Drug Design Featuring the Cycloheptane Scaffold
An In-Depth Technical Guide to the pKa of Cycloheptane Carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the acid dissociation constant (pKa) is a foundational parameter that governs the ionization state of a molecule at a given pH. This, in turn, dictates critical pharmacokinetic properties including solubility, membrane permeability, metabolic stability, and target binding. For drug development professionals, a precise understanding and accurate determination of pKa are not merely academic exercises; they are prerequisites for rational drug design and optimization.[1]
The cycloheptane ring, a seven-membered carbocycle, represents an increasingly important structural motif in natural products and synthetic pharmaceuticals.[2] Its inherent conformational flexibility, existing as a dynamic equilibrium of low-energy twist-chair and boat forms, distinguishes it from the more rigid and well-studied cyclopentane and cyclohexane systems.[2][3][4] This conformational dynamism presents unique challenges and opportunities in drug design. The orientation of a carboxylic acid functional group, and any other substituents on the ring, is not fixed, leading to a complex interplay of steric and electronic factors that can significantly modulate its acidity. This guide provides a comprehensive overview of the theoretical underpinnings, experimental determination, and structural analysis of the pKa values of cycloheptane carboxylic acid derivatives, tailored for researchers and scientists in the pharmaceutical industry.
Theoretical Framework: Deconstructing the Influences on Acidity
The pKa of a carboxylic acid is a direct measure of the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion relative to the undissociated acid will facilitate proton donation, resulting in a stronger acid and a lower pKa value.[5] For cycloheptane carboxylic acid derivatives, these factors can be broadly categorized into electronic and conformational effects.
Electronic Substituent Effects
The nature and position of substituents on the cycloheptane ring exert a powerful influence on acidity primarily through inductive effects.[6]
-
Electron-Withdrawing Groups (EWGs): Substituents that are more electronegative than carbon, such as halogens (-Cl, -F), nitro (-NO2), or hydroxyl (-OH) groups, pull electron density away from the carboxylate anion through the sigma bond framework.[7][8] This dispersal of negative charge stabilizes the anion, making the corresponding acid stronger (lower pKa).[8][9][10] The magnitude of this effect is distance-dependent; it diminishes as the substituent moves further from the carboxyl group.[5][6] For instance, a chlorine atom at the 2-position of the cycloheptane ring would have a more profound acid-strengthening effect than one at the 4-position.
-
Electron-Donating Groups (EDGs): Alkyl groups (-CH3, -C2H5) are weakly electron-donating via induction.[8] They push electron density towards the carboxylate anion, which intensifies the negative charge and destabilizes it.[9] This makes the corresponding acid weaker (higher pKa).
Conformational and Steric Effects
The large and flexible nature of the cycloheptane ring adds a layer of complexity not seen in smaller, more rigid structures.[3]
-
Ring Conformation: Cycloheptane exists in a complex equilibrium of twist-chair and twist-boat conformations, with relatively low energy barriers for interconversion.[3][4] The specific conformation adopted by a substituted derivative can influence the spatial relationship between substituents and the carboxylic acid group, thereby modulating inductive effects.
-
Steric Hindrance and Solvation: Bulky substituents near the carboxyl group can sterically hinder the solvation of the resulting carboxylate anion by solvent molecules (typically water).[9] Effective solvation is a key stabilizing factor for the anion. If this stabilization is impeded, the equilibrium will favor the undissociated acid, leading to a weaker acid (higher pKa). This is analogous to the "ortho effect" observed in substituted benzoic acids, where ortho substituents, regardless of their electronic nature, often increase acidity by sterically forcing the carboxyl group out of the plane of the ring, which can alter its interaction with the ring and surrounding solvent.[8][11]
The interplay of these effects is visualized in the diagram below.
Caption: Experimental workflow for pKa determination by potentiometry.
Method 2: UV-Vis Spectrophotometry
This method is particularly advantageous for compounds with low solubility or when only small amounts of material are available, as it requires much lower concentrations (>10⁻⁶ M). [12]It relies on the principle that the protonated (acid) and deprotonated (conjugate base) forms of a molecule have different UV-Vis absorption spectra, provided a chromophore is present near the acidic center.
-
Wavelength Selection: Record the UV-Vis spectra of the analyte in highly acidic (e.g., pH 1) and highly basic (e.g., pH 11) solutions to determine the wavelengths of maximum absorbance for the fully protonated (λ_HA) and fully deprotonated (λ_A-) species, respectively.
-
Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values spanning a range of approximately 2 pH units above and below the estimated pKa of the analyte.
-
Sample Measurement: Prepare solutions of the analyte at a constant total concentration in each of the buffer solutions. Measure the absorbance of each solution at the selected wavelength(s).
-
Data Analysis (Single Wavelength):
-
Plot absorbance versus pH. This will generate a sigmoidal curve. [13] * The inflection point of this curve corresponds to the pKa of the compound. [14]5. Data Analysis (Ratio Method - More Robust): To minimize errors from concentration variations, measure absorbance at two different wavelengths and plot the ratio of absorbances against pH. This normalization provides a more reliable sigmoidal curve from which the pKa can be determined at the inflection point. [13][15]
-
pKa Data and Structure-Acidity Relationships
While extensive databases of pKa values for substituted cycloheptane carboxylic acids are not as readily available as for other systems like benzoic acids, we can use the parent compounds and principles of physical organic chemistry to predict and understand their behavior.
| Compound | Substituent (Position) | Expected pKa Range | Rationale |
| Cyclohexanecarboxylic Acid | None | ~4.90 [16] | Baseline for a saturated carbocyclic carboxylic acid. |
| Cycloheptane Carboxylic Acid | None | ~4.9 - 5.1 | Expected to be very similar to the cyclohexane analog, with minor differences due to conformational flexibility and slight changes in the inductive effect of the alkyl ring. |
| 2-Chloro-cycloheptane Carboxylic Acid | 2-Cl | ~3.0 - 3.5 | The strongly electron-withdrawing chlorine atom close to the carboxyl group significantly stabilizes the carboxylate anion, increasing acidity. [5] |
| 4-Chloro-cycloheptane Carboxylic Acid | 4-Cl | ~4.4 - 4.7 | The inductive effect of chlorine diminishes with distance, so the acid-strengthening effect is less pronounced than in the 2-substituted isomer. [5] |
| 4-Methyl-cycloheptane Carboxylic Acid | 4-CH₃ | ~5.0 - 5.2 | The electron-donating methyl group slightly destabilizes the carboxylate anion, resulting in a slightly weaker acid than the unsubstituted parent. [8] |
| 4-Nitro-cycloheptane Carboxylic Acid | 4-NO₂ | ~4.2 - 4.5 | The nitro group is a very strong electron-withdrawing group; even at a distance, it will noticeably increase the acidity of the carboxylic acid. [7] |
Note: The "Expected pKa Range" values are expert estimations based on established substituent effects on the pKa of aliphatic carboxylic acids. [5][6]Experimental verification is essential.
Conclusion for the Drug Development Professional
The pKa of a cycloheptane carboxylic acid derivative is a nuanced property governed by a sensitive balance of inductive electronic effects and unique conformational factors inherent to the seven-membered ring. For researchers in drug development, assuming that the pKa will be identical to that of a smaller, more rigid cycloalkane analog is a potential pitfall. The conformational flexibility of the cycloheptane scaffold can alter substituent-to-carboxyl group distances and impact the critical solvation of the carboxylate anion.
Therefore, this guide underscores two core directives. First, a thorough theoretical consideration of potential electronic and steric effects is necessary during the initial design phase of novel cycloheptane-based molecules. Second, and more critically, the robust experimental determination of pKa, using self-validating protocols such as potentiometric titration, is an indispensable step in the characterization of any lead compound. An accurately measured pKa provides the solid, actionable data required to build predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) and to ultimately engineer molecules with a higher probability of clinical success.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
FlexiPrep. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]
-
Neuman, R. C. (n.d.). Chapter 14: Substituent Effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]
-
Thomas, S. A., & Ajibola, V. O. (n.d.). Molecular conformation of the cycloheptane ring in the solid state. SciSpace. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. ACS Publications. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]
-
OpenEye. (n.d.). pKa Database - Protonation Insights for Novel Molecules. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity - Organic Chemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Retrieved from [Link]
-
HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 12.6: The Larger Cycloalkanes and their Conformations. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). pKa values of protonated α,β-unsaturated cyclic carboxylic acids. Effect of ring size on acidities. Retrieved from [Link]
-
van der Heide, E. et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. Retrieved from [Link]
-
Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
-
Reddit. (2025, January 13). Acidity of carboxylic acids and electron donating group. r/chemhelp. Retrieved from [Link]
-
Scribd. (n.d.). Factors Affecting Acidic Strength of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2019, September 24). Where can I find the acidity (pKa) of organic compounds?. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Retrieved from [Link]
-
ResearchGate. (n.d.). Measured pKa values (23 °C) for carboxylic acids 11, 39, 40 and amine.... Retrieved from [Link]
-
Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
-
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Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Seven-Membered Ring Keto-Acid Building Blocks: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The seven-membered carbocyclic scaffold, particularly when functionalized with both a ketone and a carboxylic acid, represents a privileged structure in medicinal chemistry. The inherent conformational flexibility of the cycloheptane ring allows for the precise spatial orientation of substituents, enabling effective interactions with biological targets. The keto-acid motif provides a versatile synthetic handle for the construction of diverse molecular architectures and the introduction of various pharmacophoric elements. This guide provides a comprehensive overview of the synthesis, characterization, and application of seven-membered ring keto-acid building blocks in the context of modern drug discovery, offering practical insights and detailed experimental protocols for their utilization.
Introduction: The Significance of Seven-Membered Rings in Drug Design
The exploration of diverse chemical space is a cornerstone of successful drug discovery programs. Saturated and partially saturated carbocycles are frequently incorporated into drug candidates to enhance their three-dimensional character and improve physicochemical properties. Among these, the seven-membered ring, or cycloheptane, has garnered significant interest due to its unique conformational landscape.
Conformational Flexibility and Bioactivity of Cycloheptane Derivatives
Unlike the more rigid cyclohexane ring, which predominantly exists in a chair conformation, cycloheptane can adopt a range of low-energy conformations, including the twist-chair and chair forms, with a relatively low barrier to interconversion. This conformational flexibility allows molecules incorporating a cycloheptane ring to adapt their shape to bind optimally with the often-complex topographies of protein binding sites. This adaptability can lead to enhanced potency and selectivity of drug candidates.
The Keto-Acid Moiety: A Versatile Handle for Medicinal Chemists
The presence of both a ketone and a carboxylic acid functional group within the same seven-membered ring scaffold offers a wealth of opportunities for synthetic elaboration. The ketone can be a site for nucleophilic addition, reduction to an alcohol, or conversion to a variety of heterocyclic systems. The carboxylic acid provides a handle for amide bond formation, esterification, or reduction, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). This dual functionality makes seven-membered ring keto-acids highly valuable building blocks for the construction of compound libraries for high-throughput screening.
Scope of this Guide
This technical guide is intended to serve as a practical resource for researchers and scientists involved in drug discovery. It will detail robust synthetic strategies for accessing key seven-membered ring keto-acid building blocks, provide guidance on their characterization, and highlight their application in the design of novel therapeutic agents. The focus will be on providing actionable protocols and insights to facilitate the incorporation of these valuable scaffolds into drug development pipelines.
Synthetic Strategies for Seven-Membered Ring Keto-Acids
The construction of seven-membered rings can be challenging due to entropic factors. However, several reliable synthetic methodologies have been developed to access these scaffolds efficiently. The following sections will detail key strategies for the synthesis of cycloheptanone carboxylic acids.
Ring Closure Reactions: The Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2] This reaction is particularly well-suited for the formation of five- and six-membered rings, but with careful control of reaction conditions, it can be effectively applied to the synthesis of seven-membered rings.[3]
The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base, typically a sodium alkoxide, to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group to form a cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the acidic proton of the newly formed β-keto ester. Subsequent acidification furnishes the desired product. The choice of a non-nucleophilic, sterically hindered base can be crucial to minimize side reactions, especially when forming larger rings.[4]
Caption: Mechanism of the Dieckmann Condensation.
This protocol is adapted from established procedures for Dieckmann condensations.[5]
Materials:
-
Diethyl pimelate
-
Sodium ethoxide
-
Anhydrous toluene
-
3 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is flame-dried and cooled under a stream of dry nitrogen.
-
Sodium ethoxide (1.1 equivalents) is added to the flask, followed by anhydrous toluene (200 mL).
-
The mixture is heated to reflux with vigorous stirring.
-
A solution of diethyl pimelate (1.0 equivalent) in anhydrous toluene (50 mL) is added dropwise over 1-2 hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The mixture is cooled to room temperature, and the ethanol formed during the reaction is removed by distillation.
-
The reaction mixture is then cooled in an ice bath and slowly quenched with 3 M HCl until the pH is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield ethyl 2-oxocycloheptanecarboxylate.
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction, side reactions (intermolecular condensation), reverse reaction.[5] | Monitor reaction progress closely. Consider using high-dilution conditions to favor intramolecular cyclization. Ensure a full equivalent of a strong base is used to drive the equilibrium forward. |
| Reaction Stalls | Inactive base, insufficient mixing.[5] | Use a fresh batch of base and ensure vigorous stirring to maintain a good suspension. |
Ring Expansion Reactions
Ring expansion reactions provide a powerful alternative for the synthesis of seven-membered rings from more readily available six-membered precursors.
The Tiffeneau-Demjanov rearrangement involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a carbocation that undergoes a ring-expanding rearrangement. A more modern and often higher-yielding approach involves the reaction of a cyclic ketone with diazomethane.[6]
Caption: Ring Expansion of Cyclohexanone.
This protocol is a general representation based on established one-carbon ring expansion methodologies.[7]
Materials:
-
Substituted cyclohexanone
-
Trimethylsilyldiazomethane
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Anhydrous dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the substituted cyclohexanone (1.0 equivalent) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equivalents).
-
Slowly add trimethylsilyldiazomethane (1.2 equivalents) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of Other Positional Isomers
The synthesis of 3-oxocycloheptanecarboxylic acid derivatives can be more challenging. One potential route involves the Michael addition of a suitable C1 synthon to a cycloheptenone derivative, followed by further functional group manipulation.
4-Oxocycloheptanecarboxylic acid can be synthesized from cycloheptanone through a multi-step sequence. This could involve, for example, the formation of an enamine or enolate followed by reaction with a carboxylating agent, or the oxidation of a 4-substituted cycloheptane derivative.[8]
Summary of Synthetic Routes
| Target Molecule | Synthetic Strategy | Key Precursors | Advantages | Challenges |
| 2-Oxocycloheptanecarboxylate | Dieckmann Condensation | Diethyl pimelate | Convergent, well-established. | Can be low-yielding for 7-membered rings, requires careful control of conditions. |
| Substituted Cycloheptanone | Ring Expansion | Substituted cyclohexanone | Access to diverse substitution patterns. | Use of hazardous reagents like diazomethane, potential for side reactions. |
| This compound | Multi-step synthesis from cycloheptanone | Cycloheptanone | Utilizes a readily available starting material. | Can involve multiple steps with moderate overall yields. |
Characterization of Seven-Membered Ring Keto-Acid Building Blocks
Thorough characterization of these building blocks is essential to confirm their structure and purity before their use in drug discovery campaigns.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cycloheptane ring protons, typically in the range of 1.5-3.0 ppm. The α-protons to the ketone will be deshielded and may appear as complex multiplets. The proton of the carboxylic acid will be a broad singlet far downfield, typically between 10-13 ppm.[9]
-
¹³C NMR: The carbon NMR spectrum will show a signal for the ketone carbonyl carbon around 200-210 ppm and a signal for the carboxylic acid carbonyl carbon around 170-185 ppm. The carbons of the cycloheptane ring will appear in the aliphatic region.[9]
The IR spectrum will exhibit two characteristic carbonyl stretching frequencies. The ketone C=O stretch will appear around 1700-1725 cm⁻¹, while the carboxylic acid C=O stretch will be observed around 1700-1760 cm⁻¹. A very broad O-H stretch for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.[10][11]
Mass spectrometry will confirm the molecular weight of the compound. Fragmentation patterns can provide additional structural information, often showing characteristic losses of water, carbon monoxide, and the carboxyl group.[12]
Tabulated Spectroscopic Data for Key Scaffolds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| Ethyl 2-oxocycloheptanecarboxylate | ~1.2 (t, 3H), 1.5-2.8 (m, 10H), 3.5 (t, 1H), 4.1 (q, 2H) | ~14, 25-45 (ring CH₂), 55 (CH), 61 (OCH₂), 170 (COO), 205 (C=O) | ~2940, 1735, 1705 |
| This compound | 1.8-2.9 (m, 10H), 11.5 (br s, 1H) | ~28-45 (ring CH₂), 210 (C=O), 180 (COOH) | ~2950, 2650 (br), 1710, 1695 |
(Note: These are approximate values and may vary depending on the solvent and specific substitution patterns.)
Applications in Drug Discovery
Seven-membered ring keto-acid building blocks have found application in the development of a variety of therapeutic agents, leveraging their unique structural and functional characteristics.
As Scaffolds for Kinase Inhibitors
The conformational flexibility of the cycloheptane ring can be advantageous in the design of kinase inhibitors, allowing for the optimization of interactions within the ATP-binding pocket. The keto and acid functionalities serve as key points for derivatization to introduce moieties that can form hydrogen bonds and other crucial interactions with the kinase.[13][14]
In the Development of Central Nervous System (CNS) Agents
The lipophilicity and three-dimensional nature of cycloheptane derivatives can be beneficial for CNS drug candidates, aiding in their ability to cross the blood-brain barrier. The keto-acid group can be used to modulate polarity and introduce functional groups that interact with CNS targets.[15][16]
Application in Oncology: Fused-Ring Systems
Seven-membered rings are found in a number of natural products with anti-cancer activity. Synthetic efforts in oncology often focus on the creation of fused heterocyclic systems where the cycloheptanone keto-acid core provides a foundation for building complex molecular architectures. These fused systems can act as scaffolds for a variety of anti-cancer mechanisms, including the inhibition of cell signaling pathways and the induction of apoptosis.[17][18][19]
Case Studies and Structure-Activity Relationship (SAR) Insights
While specific approved drugs with a simple cycloheptanone carboxylic acid core are not abundant, the scaffold is present in numerous patented compounds and preclinical candidates. For example, derivatives of cycloheptanone have been investigated as potent and selective inhibitors of various enzymes. The keto-acid functionality allows for systematic SAR exploration by modifying the substituents on the ring and at the acid and ketone positions to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Perspectives
Seven-membered ring keto-acid building blocks are valuable and versatile tools in the arsenal of the medicinal chemist. Their unique conformational properties and the synthetic tractability afforded by the dual keto-acid functionality make them attractive scaffolds for the design of novel therapeutics across a range of disease areas. Continued development of efficient and stereoselective synthetic methods to access a wider variety of substituted cycloheptanone carboxylic acids will undoubtedly fuel their increased application in future drug discovery efforts. The exploration of novel bioisosteric replacements for the carboxylic acid and ketone moieties will further expand the chemical space accessible from these promising building blocks.
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Methodological & Application
Application Notes and Protocols for the Esterification of 4-Oxocycloheptanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Oxocycloheptanecarboxylate Esters
4-Oxocycloheptanecarboxylic acid is a versatile bifunctional molecule incorporating both a ketone and a carboxylic acid within a seven-membered carbocyclic ring. Its esters, the 4-oxocycloheptanecarboxylates, are valuable intermediates in organic synthesis and medicinal chemistry. The presence of two distinct reactive sites allows for sequential and selective modifications, making these esters useful building blocks for more complex molecular architectures. For instance, they can be employed in the synthesis of novel heterocyclic systems, or as scaffolds for the development of new therapeutic agents. The ester moiety can act as a protecting group for the carboxylic acid, or it can be a key pharmacophoric element in its own right. This guide provides a detailed overview of the primary methods for the esterification of this compound, with a focus on practical, field-proven protocols and the underlying chemical principles.
Strategic Considerations for Esterification: Navigating Chemoselectivity
The primary challenge in the esterification of this compound is the presence of the ketone functionality. While generally less reactive than the carboxylic acid towards esterification reagents, the ketone can potentially undergo side reactions under certain conditions. Therefore, the choice of esterification method is critical and should be guided by the stability of the starting material and the desired product, as well as the scale of the reaction and the available resources.
Two of the most robust and widely applicable methods for this transformation are the Fischer-Speier esterification and the Steglich esterification.
-
Fischer-Speier Esterification: This is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5] It is an equilibrium-driven process, and is typically performed using a large excess of the alcohol as the solvent and a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] To drive the equilibrium towards the product, the water formed during the reaction is often removed, for example, by azeotropic distillation with a Dean-Stark apparatus.[1][2] This method is cost-effective and suitable for large-scale synthesis. However, the harsh acidic conditions and high temperatures may not be suitable for sensitive substrates.
-
Steglich Esterification: This method offers a milder alternative to the Fischer esterification, operating under neutral or slightly basic conditions at room temperature.[6][7][8][9] It employs a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[6][7][10] The reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the synthesis of esters from sterically hindered or acid-labile substrates.[7][9][10] A key advantage is that the water byproduct is consumed by the carbodiimide, forming a urea derivative which can be removed by filtration.[6]
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification proceeds via a series of reversible protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester.[1][5]
Protocol 1: Synthesis of Ethyl 4-Oxocycloheptanecarboxylate
This protocol describes a representative procedure for the synthesis of ethyl 4-oxocycloheptanecarboxylate.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| This compound | 156.18 | 5.00 g | 32.0 | Starting Material |
| Ethanol (absolute) | 46.07 | 100 mL | - | Reagent/Solvent |
| Sulfuric acid (concentrated) | 98.08 | 1 mL | - | Catalyst |
| Saturated sodium bicarbonate solution | - | As needed | - | Quenching Agent |
| Brine | - | As needed | - | Washing Agent |
| Anhydrous magnesium sulfate | 120.37 | As needed | - | Drying Agent |
| Toluene | 92.14 | 50 mL | - | Azeotroping Agent |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (5.00 g, 32.0 mmol), ethanol (100 mL), and toluene (50 mL).
-
Carefully add concentrated sulfuric acid (1 mL) to the stirred mixture.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to obtain pure ethyl 4-oxocycloheptanecarboxylate.
Visualization of the Fischer Esterification Workflow:
Caption: Workflow for Fischer Esterification.
Method 2: Steglich Esterification
The Steglich esterification proceeds through the activation of the carboxylic acid by the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. The DMAP catalyst then intercepts this intermediate to form an even more reactive N-acylpyridinium species. This species is readily attacked by the alcohol to furnish the desired ester, with the regeneration of DMAP.[6][7]
Protocol 2: Synthesis of Methyl 4-Oxocycloheptanecarboxylate
This protocol provides a representative procedure for the synthesis of methyl 4-oxocycloheptanecarboxylate.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| This compound | 156.18 | 5.00 g | 32.0 | Starting Material |
| Methanol | 32.04 | 2.05 g (2.59 mL) | 64.0 | Reagent |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 7.28 g | 35.2 | Coupling Agent |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.39 g | 3.2 | Catalyst |
| Dichloromethane (anhydrous) | 84.93 | 100 mL | - | Solvent |
| Diethyl ether | 74.12 | As needed | - | for washing |
Procedure:
-
To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (5.00 g, 32.0 mmol), methanol (2.05 g, 64.0 mmol), and 4-(dimethylamino)pyridine (0.39 g, 3.2 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (7.28 g, 35.2 mmol) in a minimal amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure methyl 4-oxocycloheptanecarboxylate.
Visualization of the Steglich Esterification Reaction Pathway:
Caption: Key intermediates in Steglich Esterification.
Characterization and Purification
The resulting esters can be purified by standard laboratory techniques. Vacuum distillation is often suitable for thermally stable, lower-boiling point esters, while column chromatography on silica gel is a versatile method for a wider range of products.
Characterization of the purified ester can be achieved through a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the ester.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1735 cm⁻¹) and the ketone carbonyl stretch (around 1715 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Troubleshooting and Key Considerations
-
Incomplete Reaction: In Fischer esterification, ensure efficient water removal. In Steglich esterification, ensure all reagents are anhydrous.
-
Side Reactions: Under strongly acidic conditions (Fischer), the ketone may undergo acid-catalyzed side reactions such as enolization or aldol-type condensations, although these are generally less favorable than esterification. In the Steglich reaction, a potential side reaction is the formation of an N-acylurea if the alcohol is not sufficiently reactive.[6] The use of DMAP largely mitigates this issue.[10]
-
Purification Challenges: The removal of DCU in the Steglich esterification can sometimes be challenging. Thorough washing of the filter cake and careful handling are important.
Conclusion
The esterification of this compound can be successfully achieved using both the Fischer-Speier and Steglich methods. The choice between these two protocols will depend on the specific requirements of the synthesis, including the sensitivity of the substrate to acidic conditions and the desired scale of the reaction. The protocols provided in this guide offer robust starting points for the synthesis of 4-oxocycloheptanecarboxylate esters, which are valuable intermediates for further synthetic transformations in drug discovery and materials science.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Nahmany, M., & Melman, A. (2004). Chemoselectivity in reactions of esterification. Organic & Biomolecular Chemistry, 2(11), 1563-1572. DOI: 10.1039/B403161J. Retrieved from [Link]
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Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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ACS Publications. (2016, August 17). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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PubMed. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
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Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
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Master Organic Chemistry. (2021, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]
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Chemistry LibreTexts. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]
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Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 4-Oxocycloheptane Derivatives via Ring Expansion Strategies
Introduction: The Significance of Seven-Membered Carbocycles in Modern Drug Discovery
The cycloheptanone framework, particularly with substitution at the 4-position, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional architecture allows for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. Derivatives of 4-oxocycloheptane are integral components of a range of therapeutic agents, from anticancer to anti-inflammatory drugs. However, the synthesis of these seven-membered rings presents a considerable challenge due to unfavorable entropic and enthalpic factors associated with direct cyclization methods.[1]
Ring expansion reactions offer an elegant and powerful solution to this synthetic hurdle. By starting with more readily accessible five- or six-membered ring precursors, these methods provide a kinetically favored pathway to the desired cycloheptanone core. This application note provides an in-depth guide to three robust and widely adopted ring expansion methodologies for the synthesis of 4-oxocycloheptane derivatives: the Tiffeneau-Demjanov rearrangement, diazomethane-mediated homologation, and a modern transition-metal-catalyzed approach using vinylcyclopropanes.
This document is intended for researchers, medicinal chemists, and process development scientists. It aims to provide not only detailed, actionable protocols but also the underlying mechanistic principles and strategic considerations essential for successful implementation and adaptation in a laboratory setting.
Method 1: Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement is a classic and reliable one-carbon ring expansion of a cyclic ketone.[2][3] The overall transformation converts a substituted cyclohexanone into the corresponding cycloheptanone through a β-amino alcohol intermediate, which upon treatment with nitrous acid, undergoes a rearrangement.[4][5]
Mechanistic Rationale and Strategic Considerations
The reaction proceeds in three key stages:
-
Cyanohydrin Formation: The parent cyclohexanone is first converted to a cyanohydrin. This step introduces the additional carbon atom required for the expansion.
-
Reduction to a β-Amino Alcohol: The nitrile group of the cyanohydrin is then reduced to a primary amine, typically using a powerful hydride reagent like lithium aluminum hydride (LAH), to yield a 1-(aminomethyl)cycloalkanol.
-
Diazotization and Rearrangement: The crucial ring expansion occurs upon treatment of the β-amino alcohol with nitrous acid (generated in situ from sodium nitrite and a protic acid). The primary amine is converted into an unstable diazonium ion, which readily decomposes, extruding nitrogen gas to form a primary carbocation. This is immediately followed by a 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable oxonium ion, which then deprotonates to yield the ring-expanded ketone.[6]
The regioselectivity of the alkyl shift is a key consideration. In unsymmetrically substituted cyclohexanones, the more substituted carbon atom generally migrates preferentially.[3]
Visualizing the Tiffeneau-Demjanov Rearrangement
Caption: Workflow for the Tiffeneau-Demjanov Ring Expansion.
Experimental Protocol: Synthesis of 4-Methylcycloheptanone
This protocol details the synthesis of 4-methylcycloheptanone from 4-methylcyclohexanone.
Step 1: Synthesis of 1-Cyano-4-methylcyclohexanol [6][7]
-
To a stirred solution of 4-methylcyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane or ethanol at 0 °C, add a solution of sodium cyanide (1.2 eq) in water.
-
Slowly add a solution of sodium bisulfite or a weak acid like acetic acid (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can often be used in the next step without further purification.
Step 2: Reduction to 1-(Aminomethyl)-4-methylcyclohexanol [6][7]
-
Prepare a suspension of lithium aluminum hydride (LAH) (2.0-3.0 eq) in anhydrous diethyl ether or THF in a flask equipped with a reflux condenser under an inert atmosphere (N2 or Ar).
-
Cool the suspension to 0 °C and add a solution of the cyanohydrin from Step 1 in the same anhydrous solvent dropwise. Caution: The reaction is highly exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LAH in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with ether.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the desired amino alcohol.
Step 3: Ring Expansion to 4-Methylcycloheptanone [2][6]
-
Dissolve the amino alcohol from Step 2 in a mixture of water and a suitable acid (e.g., acetic acid or dilute HCl) and cool to 0 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1-1.5 eq) in water dropwise to the stirred solution, ensuring the temperature remains between 0-5 °C.
-
After the addition, allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until nitrogen evolution ceases.
-
Extract the product with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by vacuum distillation or column chromatography on silica gel.
| Parameter | Step 1: Cyanohydrin | Step 2: Reduction | Step 3: Ring Expansion |
| Key Reagents | 4-methylcyclohexanone, NaCN | 1-cyano-4-methylcyclohexanol, LiAlH₄ | 1-(aminomethyl)-4-methylcyclohexanol, NaNO₂, HCl |
| Solvent | Dichloromethane/Water | Anhydrous Diethyl Ether | Water/Acetic Acid |
| Temperature | 0 °C to RT | 0 °C to Reflux | 0 °C to RT |
| Reaction Time | 12-24 h | 4-6 h | 3-6 h |
| Typical Yield | >90% (crude) | 75-85% | 60-75% |
Method 2: Diazomethane-Mediated Ring Expansion
The reaction of cyclic ketones with diazomethane is a direct and often high-yielding method for one-carbon ring homologation.[8][9] While highly effective, this method requires specialized equipment and stringent safety precautions due to the toxic and explosive nature of diazomethane.[10][11]
Mechanistic Rationale and Causality
Diazomethane acts as a nucleophile, with the carbon atom attacking the electrophilic carbonyl carbon of the cyclohexanone.[8][9] This forms a tetrahedral intermediate which subsequently collapses, expelling the exceptionally stable dinitrogen molecule (N₂) to generate a carbocation. A 1,2-alkyl shift then occurs to expand the ring, yielding the cycloheptanone product.[9][12] The reaction is often catalyzed by a Lewis acid, which activates the ketone towards nucleophilic attack.
The primary challenge of this method lies in the handling of diazomethane. It is a highly toxic, explosive gas that is typically generated in situ from precursors like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) or nitrosomethylurea and used immediately as an ethereal solution.[11][13][14] All operations must be conducted in a well-ventilated fume hood, behind a blast shield, and using glassware with fire-polished joints to avoid any sharp edges that could initiate detonation.[10][14]
Visualizing the Diazomethane Reaction Mechanism
Caption: Mechanism of Diazomethane Ring Expansion.
Protocol: Homologation of Cyclohexanone to Cycloheptanone
SAFETY PREAMBLE: Diazomethane is extremely toxic and potentially explosive.[10][15] This procedure must only be performed by trained personnel in a designated chemical fume hood, behind a safety shield. Use of specialized diazomethane generation glassware with fire-polished joints is mandatory. Avoid contact with rough surfaces, strong light, and high temperatures.[10][14] Personal protective equipment, including a lab coat, safety goggles, a face shield, and appropriate gloves (double gloving is recommended), must be worn at all times.[16]
Step 1: In Situ Generation of Diazomethane Solution (Adapted from Organic Syntheses procedure[13][14])
-
Set up a diazomethane generation apparatus (e.g., a Diazald® kit) behind a blast shield in a fume hood.
-
In the reaction flask, place a solution of potassium hydroxide (e.g., 6g in 10 mL of water), 35 mL of 2-(2-ethoxyethoxy)ethanol (Carbitol), and 10 mL of diethyl ether.
-
In a dropping funnel, prepare a solution of Diazald® (p-tolylsulfonylmethylnitrosamide, 0.1 mol) in 125 mL of diethyl ether.
-
Heat the reaction flask in a water bath to 65-70 °C.
-
Slowly add the Diazald® solution from the dropping funnel over 20-30 minutes. The yellow diazomethane gas will co-distill with the ether.
-
Collect the yellow ethereal diazomethane solution in a receiving flask cooled in an ice bath. Do not distill to dryness.
Step 2: Ring Expansion Reaction [8][12]
-
Dissolve cyclohexanone (1.0 eq) in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared, cold ethereal solution of diazomethane (approx. 1.1-1.5 eq) dropwise with gentle stirring. The yellow color of the diazomethane should dissipate as it reacts.
-
Continue the addition until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.
-
Carefully quench any excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
Wash the ethereal solution with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solution on a rotary evaporator using a water bath (avoid high temperatures).
-
Purify the resulting cycloheptanone by vacuum distillation.
| Parameter | Value |
| Key Reagents | Cyclohexanone, Diazomethane (from Diazald®, KOH) |
| Solvent | Diethyl Ether |
| Temperature | 0 °C to RT |
| Reaction Time | 1-2 h |
| Quenching Agent | Acetic Acid |
| Typical Yield | 70-80% |
Method 3: Transition Metal-Catalyzed Ring Expansion of Vinylcyclopropanes
Modern synthetic methods offer powerful alternatives to classical rearrangements. The transition-metal-catalyzed ring expansion of vinylcyclopropanes (VCPs) has emerged as a versatile strategy for constructing seven-membered rings.[17][18] These reactions often proceed under mild conditions and with high chemo- and regioselectivity.[19] Copper and rhodium are common catalysts for these transformations.[20][21][22][23]
Mechanistic Rationale and Field Insights
The general mechanism involves the coordination of the transition metal to the alkene of the VCP. This facilitates the cleavage of the strained cyclopropane ring to form a metallacyclic intermediate.[18][19] In the context of a [5+2] cycloaddition, for instance, this intermediate can then react with a two-atom component (like an alkyne or allene) to generate the seven-membered ring product after reductive elimination.
For the synthesis of a cycloheptanone, a carbonylative ring expansion can be employed, where carbon monoxide (CO) is used as the C1 source in a [5+1] cycloaddition.[24] The reaction is initiated by the oxidative addition of the VCP to a low-valent metal center (e.g., Rh(I)). Subsequent CO insertion into a metal-carbon bond, followed by reductive elimination, furnishes the cycloheptanone. The choice of ligand on the metal catalyst is crucial for controlling reactivity and selectivity.
Visualizing the [5+1] Carbonylative Ring Expansion
Caption: Catalytic Cycle for Rh-Catalyzed [5+1] Cycloaddition.
Protocol: Rhodium-Catalyzed Carbonylative Ring Expansion
This protocol is a representative example based on established literature for Rh(I)-catalyzed [5+1] cycloadditions of VCPs.[24][25] The specific VCP substrate would need to be synthesized separately.
-
To a pressure-rated reaction vessel (e.g., a Schlenk tube or autoclave) equipped with a magnetic stir bar, add the vinylcyclopropane substrate (1.0 eq).
-
Add the rhodium catalyst, such as [Rh(CO)₂Cl]₂ (1-5 mol%), and any required ligands under an inert atmosphere.
-
Add the appropriate anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane).
-
Seal the vessel, then carefully purge with carbon monoxide gas (balloon pressure or higher, depending on the specific procedure).
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the required time (12-48 h), monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully vent the CO pressure in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired cycloheptenone product. A subsequent reduction or hydrogenation step would yield the target 4-oxocycloheptane derivative.
| Parameter | Value |
| Key Reagents | Vinylcyclopropane, [Rh(CO)₂Cl]₂, Carbon Monoxide |
| Catalyst Loading | 1-5 mol% |
| Solvent | Toluene or 1,2-Dichloroethane (anhydrous, degassed) |
| Temperature | 80-110 °C |
| Pressure | 1-10 atm CO |
| Reaction Time | 12-48 h |
| Typical Yield | 65-90% |
Conclusion and Outlook
The synthesis of 4-oxocycloheptane derivatives is a critical task for the advancement of medicinal chemistry and drug development. Ring expansion methodologies provide a robust and versatile platform for accessing these valuable scaffolds. The classical Tiffeneau-Demjanov rearrangement offers a reliable, multi-step sequence, while diazomethane homologation provides a direct but hazardous route. Modern transition-metal catalysis, particularly with vinylcyclopropanes, represents the state-of-the-art, offering mild conditions and broad substrate scope. The choice of method will ultimately depend on factors such as substrate availability, scale, required substitution patterns, and the safety infrastructure of the laboratory. By understanding the mechanistic underpinnings and procedural details outlined in this guide, researchers can confidently select and execute the most appropriate strategy for their synthetic goals.
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Rhodium-Catalyzed Ring Expansion Reactions for the Concise Construction of Densely Functionalized Oxathionines and Oxathiocines. ACS Catalysis. [Link]
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Treatment of a cyclic ketone with diazomethane is a method for accomplishing a ring-expansion... Homework.Study.com. [Link]
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Diazomethane. Division of Research Safety - University of Illinois. [Link]
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Rhodium-Catalyzed Ring Expansion Reactions for the Concise Construction of Densely Functionalized Oxathionines and Oxathiocines | Request PDF. ResearchGate. [Link]
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Copper-promoted cyanoalkylation/ring-expansion of vinylcyclopropanes with α-C–H bonds in alkylnitriles toward 3,4-dihydronaphthalenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Ring Expansion and Rearrangements of Rhodium(II) Azavinyl Carbenes. PMC. [Link]
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Diazomethane Standard Operating Procedure Template. Environmental Health & Safety. [Link]
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Tiffeneau–Demjanov rearrangement. Wikipedia. [Link]
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Diazomethane-334-88-3.docx. research: UGA. [Link]
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Carbocation Rearrangements: The Pinacol, Wagner–Meerwein, Demjanov, and Tiffeneau–Demjanov Rearrangements. Journal of Chemical Education. [Link]
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When a cyclic ketone reacts with diazomethane, the next larger cyclic ket... Filo. [Link]
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Rhodium-Catalyzed Ring Expansion Reactions for the Concise Construction of Densely Functionalized Oxathionines and Oxathiocines. ACS Catalysis - Figshare. [Link]
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A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. PubMed. [Link]
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Copper-Catalyzed Three-Component 1,5-Carboamination of Vinylcyclopropanes. Organic Letters - ACS Publications. [Link]
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Q32E Treatment of a cyclic ketone wit... Vaia. [Link]
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Büchner–Curtius–Schlotterbeck reaction. Wikipedia. [Link]
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Ring expansion of cyclic ketones: The reliable determination of migration ratios for 3-keto steroids by 13C nuclear. Canadian Journal of Chemistry. [Link]
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Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Master Organic Chemistry. [Link]
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Vinylcyclopropane rearrangement. Wikipedia. [Link]
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Access to Cyclic Borates by Cu-Catalyzed Borylation of Unactivated Vinylcyclopropanes. PMC - NIH. [Link]
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30.3: Tiffeneau-Demjanov Rearrangement. Chemistry LibreTexts. [Link]
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Vinylcyclopropane-Cyclopentene Rearrangement. ResearchGate. [Link]
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Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes. PMC - NIH. [Link]
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A Base‐Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane. Diva Portal. [Link]
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Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. White Rose Research Online. [Link]
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Pinacol Rearrangement. Organic Chemistry Portal. [Link]
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Recent development and applications of semipinacol rearrangement reactions. PMC. [Link]
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Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry - ACS Publications. [Link]
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Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. IJFMR. [Link]
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Vinylcyclopropanes as Three-Carbon Synthons in Rhodium- Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies. Accounts of Chemical Research. [Link]
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A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. PMC. [Link]
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The pinacol rearrangement: Is the reaction of 1,2-diol 'pinacol , formed from acetone' with acid, gives pinacolone by rear. ResearchGate. [Link]
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Recent Strategies Used in the Synthesis of Saturated Four- Membered Heterocycles. The Royal Society of Chemistry. [Link]
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functionalization of C4 position in cycloheptanecarboxylic acid scaffolds
Application Note: Strategic Functionalization of the C4 Position in Cycloheptanecarboxylic Acid Scaffolds
Executive Summary & Strategic Importance
The cycloheptanecarboxylic acid scaffold is an increasingly privileged motif in medicinal chemistry, offering a unique "Goldilocks" conformational space between the rigid cyclohexane and the highly flexible cyclooctane rings. However, functionalizing the C4 position (
-
The Challenge: The C4 position is distal to the directing carboxyl group (C1). Traditional electronic activation dissipates beyond the
-position (C3), and the conformational flexibility of the seven-membered ring imposes a high entropic penalty on the formation of transition states required for directed C-H activation. -
The Solution: This guide details two breakthrough protocols:
-
Pd-Catalyzed Transannular C-H Arylation: Utilizing novel quinuclidine-pyridone ligands to bridge the distance and lock the conformation.
-
Oxidative
-Lactonization: A direct route to C4-oxygenated derivatives.
-
These methods replace multi-step de novo ring constructions (e.g., Buchner–Curtius–Schlotterbeck expansions) with single-step, late-stage functionalization logic.
Mechanistic Insight: Transannular C-H Activation
The core of this technology relies on Ligand-Enabled Transannular Directing . Unlike standard directing groups that rely on through-bond proximity, the protocols below utilize bulky, bifunctional ligands that coordinate palladium and enforce a specific "folded" conformation of the cycloheptane ring.
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the catalytic cycle for C4-Arylation, highlighting the critical transannular palladation step.
Figure 1: Catalytic cycle for the site-selective C4-arylation of cycloheptanecarboxylic acid via transannular C-H activation.
Protocol A: Direct C4-Arylation (C-C Bond Formation)
This protocol is based on the quinuclidine-pyridone ligand system developed by the Yu group, which enables the formation of the strained 6-membered palladacycle required for
Materials & Reagents
-
Substrate: Cycloheptanecarboxylic acid (1.0 equiv).
-
Catalyst: Pd(OAc)
or PdCl (PPh ) (10 mol%). -
Ligand: L1 (Quinuclidine-pyridone derivative, e.g., 2-(quinuclidin-3-yl)pyridine). Crucial for regioselectivity.
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5–2.0 equiv).
-
Base/Additive: AgOAc (1.5 equiv) and Cs
CO (1.5 equiv).[1] -
Solvent: HFIP (Hexafluoroisopropanol) – Mandatory for stabilizing the cationic Pd species.
Step-by-Step Procedure
-
Setup (Glovebox/Schlenk): In a 10 mL screw-cap vial equipped with a magnetic stir bar, weigh out Pd(OAc)
(0.01 mmol, 10 mol%) and Ligand L1 (0.012 mmol, 12 mol%). -
Complexation: Add 0.5 mL of HFIP. Stir at room temperature for 5 minutes to generate the active catalyst complex (color change often observed).
-
Substrate Addition: Add Cycloheptanecarboxylic acid (0.1 mmol, 1.0 equiv), AgOAc (0.15 mmol), and Cs
CO (0.15 mmol). -
Reagent Addition: Add the Aryl Iodide (0.2 mmol). Seal the vial tightly.
-
Reaction: Heat the reaction block to 80–100 °C for 16–24 hours.
-
Note: Cycloheptanes require slightly higher temperatures than cyclopentanes due to ring entropy.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a Celite pad to remove Ag salts.
-
Purification: Concentrate the filtrate. Purify via reverse-phase HPLC (0.1% FA in Water/MeCN) or esterify with TMS-diazomethane followed by silica flash chromatography for easier separation.
Data Summary: Substrate Scope
| Substrate Ring Size | Regioselectivity | Yield (Avg) | Notes |
| Cyclopentane | 75% | Favored 5-membered palladacycle. | |
| Cyclohexane | 68% | High selectivity. | |
| Cycloheptane | 62% | Exclusive | |
| Cyclooctane | 55% | Lower yield due to transannular strain. |
Protocol B: Direct C4-Lactonization (C-O Bond Formation)
For applications requiring polarity introduction (e.g., improving solubility), this protocol installs an oxygen atom at C4, spontaneously cyclizing to form the
Materials & Reagents
-
Oxidant: Sodium Percarbonate (2.0 equiv) or PhI(OAc)
. -
Catalyst: Pd(OAc)
(10 mol%). -
Ligand: N-protected amino acid ligands (e.g., Ac-Gly-OH or Boc-Leu-OH) or specific bidentate ligands depending on the exact variant.
-
Solvent: t-Amyl Alcohol or HFIP.
Step-by-Step Procedure
-
Mix: Combine Pd(OAc)
(10 mol%), Ligand (20 mol%), and Cycloheptanecarboxylic acid (0.2 mmol) in a reaction tube. -
Oxidant: Add Sodium Percarbonate (solid, 2.0 equiv).
-
Solvent: Add t-Amyl Alcohol (2 mL).
-
Heat: Stir at 90 °C for 18 hours under air (or O
balloon for enhanced turnover). -
Isolation: The product is often the bicyclic
-lactone . Cool, filter, and purify via silica gel chromatography (EtOAc/Hexanes).
Experimental Workflow Visualization
The following diagram outlines the decision tree and workflow for selecting the correct functionalization path.
Figure 2: Decision matrix for C4-functionalization workflows.
Troubleshooting & Optimization (Expert Insights)
-
Conformational Locking: Cycloheptanes exist in multiple conformers (chair, twist-boat). If yields are low, consider adding a bulky substituent at C1 (e.g.,
-methyl) or C2. This "Thorpe-Ingold" effect can pre-organize the ring, significantly enhancing the rate of transannular C-H insertion. -
Solvent Effects: HFIP is non-negotiable for the arylation protocol. It acts as a hydrogen-bond donor to the carboxylate, modulating its binding strength to Pd and preventing "over-stabilization" (catalyst poisoning).
-
Ligand Purity: The Quinuclidine-pyridone ligands are sensitive to oxidation. Store under argon.
References
-
Transannular C–H functionalization of cycloalkane carboxylic acids. Source: Nature (2023). Context: Primary reference for the Quinuclidine-pyridone ligand system enabling
-C-H activation in 7-membered rings. URL:[Link] -
Ligand-enabled Pd-c
-C(sp3)–H activation of aliphatic carboxylic acids. Source: Science (2018/2020 context on remote activation). Context: Foundational work on distal activation mechanisms. URL:[Link] -
The Direct Pd-C
-Lactonization of Aliphatic Carboxylic Acids. Source: ACS Catalysis (2020/2025). Context: Protocol B source for oxidative C-O bond formation. URL:[Link] -
Remote site-selective C–H activation directed by a catalytic bifunctional template. Source: Nature (2017). Context: Mechanistic background on template-directed remote functionalization.[2] URL:[Link]
Sources
Troubleshooting & Optimization
improving yield of 4-oxocycloheptanecarboxylic acid synthesis
Technical Support Center: Optimization of 4-Oxocycloheptanecarboxylic Acid Synthesis
Ticket ID: #SYN-C7-OXO-004 Subject: Yield Improvement & Isomer Control in C7 Ring Expansion Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
User Issue: Low yield and poor regioselectivity during the synthesis of This compound (or its ester derivatives). Root Cause Analysis: The most common synthetic route—ring expansion of ethyl 4-oxocyclohexanecarboxylate using diazoalkanes—is kinetically sensitive. Users frequently encounter:
-
Regioisomeric Mixtures: Formation of the undesired 3-oxo isomer (often in a 1:1 ratio) due to lack of directing effects in the transition state.
-
Polymerization: Rapid decomposition of diazo reagents (Diazomethane or TMS-Diazomethane) caused by improper Lewis Acid stoichiometry or temperature control.
-
Incomplete Conversion: Catalyst deactivation by trace moisture.
Core Recommendation: Switch from standard
The Synthetic Pathway (Visualized)
The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B and Path C .
Caption: Mechanistic bifurcation in ring expansion. Steric bulk of the Lewis Acid (LA) can influence the migration ratio between Path A and Path B.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| 50:50 Isomer Ratio | Standard | Upgrade Catalyst: Use MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) or |
| Low Conversion (<30%) | Catalyst poisoning by water; | Dry Protocol: Distill |
| Yellow/Oily Impurities | Polymerization of TMS-Diazomethane. | Rate Control: Add the diazo reagent via syringe pump at 0.1 mL/min . Maintain reaction temp strictly at -78°C . |
| Explosion/Safety Risk | Use of neat Diazomethane ( | Substitution: Switch to TMS-Diazomethane (2.0 M in hexanes). It is safer, non-explosive, and provides similar reactivity with slightly longer reaction times [2]. |
Optimized Experimental Protocol
Method: Ring Expansion of Ethyl 4-oxocyclohexanecarboxylate using TMS-Diazomethane.
Reagents:
-
Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv)
-
TMS-Diazomethane (2.0 M in hexanes, 1.2 equiv)
-
(1.1 equiv) OR Triethyloxonium tetrafluoroborate (
) for milder conditions. -
Dichloromethane (Anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add Ethyl 4-oxocyclohexanecarboxylate (10 mmol) and dissolve in anhydrous DCM (50 mL).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Catalyst Addition: Add
(11 mmol) dropwise. The solution may darken slightly. -
Diazo Injection (Critical Step):
-
Load TMS-Diazomethane (12 mmol) into a gas-tight syringe.
-
Add dropwise over 30 minutes (use a syringe pump if available).
-
Technical Note: Rapid addition causes local hotspots, leading to polymethylene formation (white precipitate).
-
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (System: 20% EtOAc/Hexane). The product usually runs slightly higher than the starting material.
-
Quench: Carefully add saturated
solution (10 mL) while still cold. Remove the cooling bath and allow to warm to Room Temperature (RT). -
Workup: Extract with DCM (3x), wash combined organics with Brine, and dry over
. -
Purification (The "Yield Saver"):
-
The crude oil contains both 3-oxo and 4-oxo isomers.
-
Flash Chromatography: Use a gradient of 5% -> 15% EtOAc in Hexanes. The 4-oxo isomer typically elutes second due to the dipole moment relative to the ester.
-
Alternative (Bisulfite): If separation is difficult, dissolve crude in EtOH and add saturated aqueous
. The unhindered 4-oxo ketone forms the bisulfite adduct precipitate more readily than the 3-oxo (which is sterically influenced by the ring conformation). Filter the solid, wash with ether, and regenerate the ketone with aqueous .
-
Alternative Route (Scale-Up)
If the ring expansion yield remains unsatisfactory (<40%), consider the Dieckmann Condensation approach, though it requires a specific precursor.
-
Precursor: Dimethyl 4-(2-methoxycarbonylethyl)pimelate (often custom synthesized).
-
Reaction: Treat with
in Toluene. -
Advantage: Regioselectivity is guaranteed by the precursor structure.
-
Disadvantage: Entropy disfavors 7-membered ring formation (high dilution required: 0.01 M).
References
-
Maruoka, K., Concepcion, A. B., & Yamamoto, H. (1994). Organoaluminum-promoted extension of the diazoalkane ring expansion. Journal of Organic Chemistry, 59(17), 4725–4726.
-
Aoyama, T., & Shioiri, T. (1990). New methods and reagents in organic synthesis.[1][2] 8. Trimethylsilyldiazomethane.[3][4] A new, stable, and safe reagent for the homologation of ketones. Chemical and Pharmaceutical Bulletin, 38(12), 3476-3478.
-
Dave, V., & Warnhoff, E. W. (1983). The Reaction of Diazoacetic Esters with Alkenes, Alkynes, Heterocyclic and Aromatic Compounds. Organic Reactions, 18, 217.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mechanism of the regio- and diastereoselective ring expansion reaction using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts [organic-chemistry.org]
optimizing reaction temperature for cycloheptane ring functionalization
Topic: Thermal Optimization Strategies for Cycloheptane Ring Functionalization
Executive Summary
Functionalizing cycloheptane (C7) rings presents a distinct thermodynamic and kinetic challenge compared to cyclohexane (C6) or cyclooctane (C8). Unlike the rigid chair of C6 or the highly strained environment of C8–C11 (Prelog strain), cycloheptane exists in a fluxional state of pseudorotation with low barriers between conformers (Twist-Chair
The Core Problem:
-
At High T (>80°C): Rapid pseudorotation averages out steric environments, leading to poor regioselectivity and increased risk of transannular hydride shifts .
-
At Low T (<0°C): While conformational locking is possible, the activation energy (
) for distal C–H functionalization often remains insurmountable without highly reactive (and often unselective) catalysts.
This guide provides a troubleshooting framework for optimizing reaction temperature (
The Physics of the Problem (Mechanistic Insight)
To troubleshoot, you must understand the energy landscape. Cycloheptane does not have a single "stable" chair like cyclohexane.[1]
-
Pitzer Strain (Torsional): Significant in C7 due to imperfect staggering.
-
Transannular Interactions: H-atoms at C1 and C4 can approach within van der Waals radii. High temperatures exacerbate these interactions, often triggering decomposition pathways or ring contractions.
Visualizing the Decision Matrix
The following diagram illustrates the decision logic for temperature selection based on your specific functionalization goal.
Figure 1: Decision tree for selecting thermal strategies based on the dominant failure mode of cycloheptane derivatives.
Troubleshooting Guide: Common Failure Modes
Ticket #402: Regioselectivity Loss in C–H Activation
User Report: "I am attempting a Pd-catalyzed
Root Cause Analysis:
At 100°C, the energy barrier for pseudorotation (approx. 5–8 kcal/mol) is negligible. The directing group cannot "lock" the substrate into the required geometry for the palladacycle intermediate. Furthermore, 100°C is often sufficient to trigger
Corrective Action (The "Ramp" Protocol): Instead of a static temperature, use a Step-Wise Activation Protocol :
-
Initiation (40°C): Allow coordination of the Pd-catalyst to the directing group.
-
Activation (60–70°C): Ramp slowly (5°C/10 min). This creates a "Goldilocks" zone where C–H insertion occurs, but the thermal energy is insufficient for rapid transannular migration.
-
Quench: Do not hold at
longer than necessary.
Ticket #405: Low Diastereomeric Ratio (dr) in Ketone Alkylation
User Report: "Alkylation of cycloheptanone enolates usually gives poor dr compared to cyclohexanone. I am running this at 0°C."
Root Cause Analysis: Cycloheptanone enolates are notoriously flexible. At 0°C, the ring flips rapidly between "chair-like" and "boat-like" transition states. The electrophile approach is not sterically discriminated.
Corrective Action: You must operate under Kinetic Control at cryogenic temperatures.
-
Temperature: Cool to -78°C .
-
Solvent: Change from THF to THF/HMPA or Toluene (if solubility permits). Toluene often enhances face-selectivity by enforcing tighter ion-pairing.
-
Validation: If -78°C is too slow, warm to -40°C, but never exceed -20°C before quenching.
Standard Operating Procedure (SOP): Variable Temperature Kinetics (VTK)
Do not guess the temperature. Use this screening protocol to determine the thermodynamic ceiling of your specific substrate.
Objective: Identify the
| Step | Parameter | Setting / Instruction |
| 1 | Concentration | 0.1 M (High dilution minimizes intermolecular side reactions). |
| 2 | Screening Range | Start at RT (25°C) . Increase in 10°C increments . |
| 3 | Sampling | Take aliquots at t=1h for each temperature step. |
| 4 | Data Analysis | Plot Conversion % vs. Byproduct % . |
| 5 | Optimization | Select the temperature where Conversion > 10% but Byproduct < 2%. |
Key Indicator:
-
If you see broadening of NMR signals at your chosen reaction temperature, the ring is fluxional. Lower the temperature until signals sharpen (decoalescence) to ensure you are reacting a specific conformer.
FAQ: Technical Support
Q: Why does my cycloheptane reaction work in the microwave but fails in an oil bath?
A: This is likely a heating rate effect, not a "microwave effect." Cycloheptane intermediates often have competing degradation pathways (transannular shifts) with lower
Q: Can I use the same conditions as Cyclohexane?
A: No. Cyclohexane is a rigid template. Cycloheptane has significantly higher entropy of activation (
Q: What solvent is best for thermal control of C7 rings? A:
-
For High T (>100°C): 1,4-Dioxane or Toluene. (Avoid DMF if possible; it can decompose at high T causing trace reduction).
-
For Low T (<0°C): THF or DCM.
-
Tip: For C–H activation, Hexafluoroisopropanol (HFIP) is a "magic solvent." It stabilizes radical intermediates and can often lower the required reaction temperature by 20–30°C.
References & Authority
-
Conformational Analysis of Cycloheptane:
-
Wiberg, K. B. (2003). Conformational Energies of Cycloalkanes. Journal of Organic Chemistry.
-
Note: Establishes the low barrier to pseudorotation (approx 1-2 kcal/mol difference between twist-chair and chair).
-
-
Transannular Strain & Reactivity:
-
Prelog, V. (1950). Bedeutung der transannularen Effekte.
-
Context: The foundational work defining why medium rings (C7-C11) behave differently than C6.
-
-
C–H Activation Logic (Distal Functionalization):
-
High-Temperature Dehydrogenation:
-
Xu, Y., et al. (2025).[4] Reactant-dependent volcano trends in Pt-catalyzed cycloalkane dehydrogenation. Nature Communications.
-
Relevance: Demonstrates the "Volcano" relationship between temperature/adsorption and activation energy for cycloalkanes.
-
For further assistance, please contact the Process Chemistry Support Team with your specific substrate structure and current LC-MS data.
Sources
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 4-Oxocycloheptanecarboxylic Acid
This guide provides an in-depth comparative analysis of 1H NMR strategies for 4-oxocycloheptanecarboxylic acid (CAS 90482-29-4).[1] It is designed for researchers requiring structural validation of seven-membered ring intermediates in drug development.[1]
Executive Summary
This compound presents a unique analytical challenge compared to its six-membered analog (4-oxocyclohexanecarboxylic acid).[1][2] The seven-membered cycloheptane ring exhibits high conformational flexibility (pseudorotation), leading to severe signal overlap in the methylene region (1.5–2.0 ppm) when analyzed at standard field strengths (300–400 MHz).[3]
This guide compares two analytical approaches:
-
Method A (Standard): 300 MHz 1H NMR in CDCl₃.[1]
-
Method B (High-Resolution): 600 MHz 1H NMR in DMSO-d₆ with 2D COSY validation.[1]
Recommendation: Method B is required for definitive structural assignment to distinguish the 4-oxo isomer from the 3-oxo or 2-oxo regioisomers, which are common byproducts in ring-expansion synthesis.[2]
Technical Analysis: The "Cycloheptane Problem"
The cycloheptane ring does not exist in a rigid chair conformation like cyclohexane.[1] It rapidly interconverts between twist-chair and twist-boat conformers. This averages the chemical shifts of the methylene protons, often collapsing them into a broad, uninterpretable envelope in lower-field instruments.
Comparative Performance Data
| Feature | Method A (300 MHz, CDCl₃) | Method B (600 MHz, DMSO-d₆) |
| Resolution of H-2/H-6/H-7 | Poor (Broad multiplet, 1.6–2.2 ppm) | High (Distinct multiplets resolved) |
| Partially overlapped with H-1 | Clearly separated (approx.[3] | |
| Carboxylic Acid Proton | Often broad/invisible (exchange w/ H₂O) | Sharp singlet (12.0–12.2 ppm) |
| Coupling Constants ( | Indiscernible | Measurable (allows conformational analysis) |
| Isomer Differentiation | Difficult (Ambiguous integration) | Definite (via COSY connectivity) |
Detailed Spectral Assignment (Method B)
The following assignment logic is based on high-field resolution principles and substituent effects (additivity rules) for cycloheptanones.
Representative Chemical Shift Table (600 MHz, DMSO-d₆)
| Position | Proton Type | Multiplicity | Assignment Logic | ||
| -COOH | Carboxyl | 12.10 | br s | - | Deshielded, H-bonded.[1][3] |
| H-1 | Methine ( | 2.75 | tt | 11.0, 4.0 | Deshielded by COOH; axial-like orientation.[1][3] |
| H-3, H-5 | Methylene ( | 2.45 – 2.55 | m | - | Deshielded by carbonyl anisotropy.[1][3] |
| H-2, H-6 | Methylene ( | 1.90 – 2.05 | m | - | Moderate shielding.[1][3] |
| H-7 | Methylene ( | 1.60 – 1.75 | m | - | Most shielded; remote from EWGs.[1] |
Note: In CDCl₃, the H-1 signal typically shifts upfield to ~2.65 ppm, and the COOH proton may appear around 10–11 ppm or be absent if the solvent is "wet."
Structural Logic & Causality[1][2]
-
The Carbonyl Effect (H-3, H-5): The ketone at C-4 exerts a strong deshielding effect on the adjacent methylene protons (H-3 and H-5), pushing them downfield to ~2.5 ppm.[2] In the 4-oxo isomer, this signal integrates to 4 protons (2x CH₂). In the 3-oxo isomer, the
-protons would split into two distinct environments (isolated CH₂ at C-2 vs. CH₂ at C-4). -
The Carboxyl Effect (H-1): The methine proton at C-1 is deshielded by the carboxylic acid.[1] Its multiplicity (triplet of triplets) arises from coupling to the two adjacent methylene groups (H-2 and H-7).
Experimental Protocols
Protocol A: Sample Preparation for High-Res Analysis[1][2]
-
Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃ for carboxylic acids to prevent dimerization effects and sharpen the COOH signal.[1]
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.
Protocol B: Acquisition Parameters (600 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.
-
Relaxation Delay (D1): Set to 2.0 s (standard) or 5.0 s (quantitative) to ensure full relaxation of the rigid ring protons.
-
Scans (NS): 64 scans (high S/N ratio required for resolving small coupling constants in the multiplets).
-
Temperature: 298 K (25°C).[1]
Structural Validation Workflow
The following diagram illustrates the decision logic for validating the 4-oxo structure against potential regioisomers using 1D and 2D NMR.
Figure 1: Logic flow for distinguishing this compound from its regioisomers using NMR symmetry and connectivity.
References
-
Cycloheptanone Conformational Analysis
-
Mechanism:[4] The flexibility of cycloheptanone rings and the associated NMR broadening effects are detailed in dynamic NMR studies of seven-membered rings.[1]
-
Source: St-Jacques, M., et al. "Nuclear magnetic resonance study of the conformation of cycloheptanone." Journal of the American Chemical Society 98.19 (1976): 5759-5764.[1] Link
-
-
Carboxylic Acid Chemical Shifts
-
Analogous 6-Membered Ring Data (4-Oxocyclohexanecarboxylic acid)
-
2D NMR Validation Methods
Sources
- 1. Cycloheptanone | C7H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. 4-Oxocyclohexanecarboxylate | C7H9O3- | CID 5460131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Comparison of Mass Spectrometry Fragmentation Patterns in Cycloheptane Keto Acids
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of cycloheptane keto acids, specifically focusing on the differentiation of positional isomers (2-oxo, 3-oxo, and 4-oxocycloheptanecarboxylic acids). It compares the efficacy of direct Electron Ionization (EI) against derivatization techniques (TMS, Oxime) for structural elucidation.
Core Insight: While direct EI-MS provides structural fingerprints, it often suffers from thermal instability (decarboxylation) in keto acids. Derivatization via methoximation-silylation (MOX-TMS) is the superior alternative for unambiguous isomer differentiation, preventing thermal degradation and enhancing diagnostic McLafferty rearrangement ions.
Comparative Analysis of Fragmentation Mechanisms
The fragmentation of cycloheptane keto acids (
Isomer-Specific Fragmentation Profiles
The following table summarizes the diagnostic ions and primary loss mechanisms for the three main positional isomers under standard EI (70 eV) conditions.
| Feature | 2-Oxocycloheptanecarboxylic Acid | 3-Oxocycloheptanecarboxylic Acid | 4-Oxocycloheptanecarboxylic Acid |
| Molecular Ion ( | Weak/Absent (156) | Distinct (156) | Distinct (156) |
| Base Peak | |||
| Primary Mechanism | McLafferty Rearrangement | Ring Opening & Alkyl Loss | |
| Diagnostic Loss | Complex alkyl losses | ||
| Thermal Stability | Low (Decarboxylates to Cycloheptanone) | Moderate | High |
Mechanism 1: -Cleavage and Decarbonylation (2-Oxo Isomer)
The 2-oxo isomer is unique due to the adjacency of the ketone and carboxylic acid. This proximity facilitates rapid expulsion of CO and COOH.
-
Pathway: Ionization at the ketone oxygen triggers cleavage of the C1-C2 bond.
-
Result: Formation of an acylium ion or direct loss of the carboxyl group.
-
Artifacts: In the injection port, 2-oxo acids frequently thermally decarboxylate to form cycloheptanone (
), leading to misidentification.
Mechanism 2: McLafferty Rearrangement (3-Oxo Isomer)
The 3-oxo isomer possesses a
-
Pathway: A site-specific hydrogen transfer via a 6-membered transition state.[1]
-
Diagnostic Ion: The rearrangement often yields a stable enol radical cation at
112 or similar even-electron species, distinguishing it from the 2-oxo and 4-oxo forms.
Mechanism 3: Ring Fission (4-Oxo Isomer)
Lacking the specific activation of
-
Pathway: Ionization leads to C-C bond scission to relieve ring strain, followed by ethylene (
) or propyl radical losses.
Visualization of Fragmentation Pathways[2][3][4]
The following diagram illustrates the divergent fragmentation pathways for the 2-oxo and 3-oxo isomers, highlighting the critical mechanistic differences.
Figure 1: Divergent fragmentation pathways for 2-oxo and 3-oxo cycloheptane keto acids. Note the thermal instability risk for the 2-oxo isomer.
Methodological Comparison: Direct EI vs. Derivatization
To ensure scientific integrity and reproducibility, researchers must choose the appropriate workflow. Direct EI is faster but prone to artifacts; derivatization is robust.
| Parameter | Direct EI-MS | MOX-TMS Derivatization |
| Sample Prep | None (Dilute & Shoot) | 2-Step (Oximation + Silylation) |
| Molecular Ion | Often weak/absent | Strong |
| Isomer Separation | Poor (Co-elution common) | Excellent (GC resolution improved) |
| Mechanism | Hard fragmentation | Directed fragmentation (Alpha to TMS) |
| Recommendation | Rapid screening only | Gold Standard for Identification |
Recommended Protocol: MOX-TMS Derivatization
This protocol stabilizes the keto group as a methoxime (preventing enolization/decarboxylation) and the acid as a TMS ester.
-
Oximation: Add
of Methoxyamine HCl in pyridine ( ) to dry residue. Incubate at for 1 hour. Purpose: Locks ketone in open form, prevents thermal ring contraction. -
Silylation: Add
of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at for 30 mins. Purpose: Increases volatility, creates characteristic [M-15] and [M-89] ions. -
Analysis: Inject
into GC-MS (Split 1:10).
References
-
McLafferty, F. W. (1959).[2] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry. Link
- Chalmers, R. A., & Lawson, A. M. (1982). Organic Acids in Man: The Analytical Chemistry, Biochemistry and Diagnosis of the Organic Acidurias. Chapman and Hall.
-
LibreTexts Chemistry. (2023). "Mass Spectrometry - Fragmentation Patterns". Link
-
BenchChem. (2025).[3] "Mass Spectrometry of Keto Acids: Troubleshooting and Protocols". Link
-
NIST Mass Spec Data Center. "Cycloheptanecarboxylic acid, 2-oxo-, methyl ester". NIST Chemistry WebBook. Link
Sources
A Comparative Guide to the Reactivity of Cyclohexyl vs. Cycloheptyl Keto Acids
Introduction: The Significance of Ring Size in Chemical Reactivity
In the landscape of organic synthesis and drug development, cyclic keto acids serve as versatile intermediates. Their bifunctional nature—possessing both a ketone and a carboxylic acid—allows for a diverse range of chemical transformations. However, the reactivity of these molecules is not uniform; it is profoundly influenced by the size of the carbocyclic ring to which these functional groups are attached. This guide provides an in-depth comparison of the reactivity of cyclohexyl keto acids and cycloheptyl keto acids, two closely related yet distinct classes of compounds.
The six-membered cyclohexyl system is renowned for its conformational stability, predominantly adopting a strain-free "chair" conformation. In contrast, the seven-membered cycloheptyl ring is a "medium-sized" ring, a category known for its unique conformational and energetic properties. These rings are more flexible than their six-membered counterparts but are subject to a combination of angle strain, torsional strain, and, most notably, transannular strain—steric interactions between non-adjacent atoms across the ring.[1][2][3][4][5] These fundamental structural differences have significant consequences for the accessibility and reactivity of the ketone and carboxylic acid functional groups.
This guide will explore these differences through the lens of three key reaction types: the reduction of the ketone, the esterification of the carboxylic acid, and intramolecular cyclization. By examining the theoretical underpinnings and supporting them with available experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how ring size dictates chemical behavior in these important synthetic building blocks.
Section 1: Theoretical Underpinnings of Reactivity
The disparate reactivity of cyclohexyl and cycloheptyl systems can be primarily attributed to two key concepts: I-Strain (Internal Strain) and Conformational Differences .
I-Strain: The Energetics of Hybridization Change
I-strain refers to the change in internal ring strain that occurs during a reaction as a ring atom undergoes a change in hybridization.[6] This is particularly relevant for reactions at the ketone's carbonyl carbon.
-
Cyclohexyl Systems: The stable chair conformation of a cyclohexane ring has sp³ hybridized carbons with ideal bond angles of approximately 109.5°. The carbonyl carbon in a cyclohexyl keto acid is sp² hybridized, with an ideal bond angle of 120°. This creates some inherent angle strain in the flat sp² center within the puckered sp³ ring. When a nucleophile attacks the carbonyl carbon, it rehybridizes to a tetrahedral (sp³) intermediate. This transition to an sp³ geometry is energetically favorable for the six-membered ring, as it relieves the angle strain associated with the sp² center.[6] This relief of strain lowers the activation energy of the reaction.
-
Cycloheptyl Systems: Cycloheptane rings are more flexible and can more readily accommodate the bond angles of an sp² hybridized carbon. Consequently, the transition to an sp³ hybridized intermediate does not provide the same degree of strain relief as in the cyclohexyl system. In fact, the increased torsional strain in the seven-membered ring can make this transition less favorable.[6]
Caption: I-Strain in Cyclohexyl vs. Cycloheptyl Ketones.
Conformational Analysis and Transannular Strain
The conformational landscape of the two rings plays a crucial role in determining the accessibility of the reactive sites.
-
Cyclohexyl Keto Acids: The chair conformation is rigid and well-defined. Substituents can occupy either axial or equatorial positions, with the equatorial position being generally more stable for larger groups. This predictable geometry allows for a clearer understanding of steric hindrance.
-
Cycloheptyl Keto Acids: The seven-membered ring exists as a dynamic equilibrium of several conformations, with the twist-chair and twist-boat being the most stable.[7][8] This flexibility means the molecule is not locked into a single, low-energy shape. More importantly, cycloheptyl systems are subject to transannular strain , where hydrogens and other groups on opposite sides of the ring can sterically interact.[1][4][5] This can shield the ketone or carboxylic acid from incoming reagents, potentially slowing down reactions.
Caption: Conformational Differences and Strain.
Section 2: Comparative Reactivity in Key Transformations
Reduction of the Ketone
The reduction of the ketone to a secondary alcohol is a fundamental transformation. The reactivity in this case is a direct probe of the electrophilicity of the carbonyl carbon and the steric hindrance around it.
Theoretical Expectation: Based on the principles of I-strain, the cyclohexyl keto acid is expected to be more reactive towards hydride reducing agents like sodium borohydride (NaBH₄) than the cycloheptyl keto acid. The transition from an sp² to an sp³ center is more energetically favorable for the six-membered ring.
Experimental Evidence: While direct kinetic data for the keto acids is scarce, seminal work by H.C. Brown and K. Ichikawa on the reduction of the parent cycloalkanones with sodium borohydride provides strong supporting evidence. Their findings consistently show that cyclohexanone is significantly more reactive than cycloheptanone.
| Compound | Relative Rate of Reduction with NaBH₄ | Primary Reason |
| Cyclohexanone | Higher | Relief of I-strain in the transition state. |
| Cycloheptanone | Lower | Less I-strain in the ground state; increased torsional strain in the transition state. |
Table 1: Relative reactivity of parent ketones in reduction reactions. Data is qualitative based on established principles.
The presence of the carboxylic acid group is expected to have a minor electronic effect on the ketone's reactivity but the dominant factor remains the ring strain.
Esterification of the Carboxylic Acid
The conversion of the carboxylic acid to an ester, typically through an acid-catalyzed reaction with an alcohol (Fischer esterification), is another key reaction. The rate of this reaction is primarily governed by the steric accessibility of the carboxylic acid group.
Theoretical Expectation: The cyclohexyl keto acid is expected to undergo esterification more readily than the cycloheptyl keto acid.
-
Cyclohexyl Keto Acid: In its most stable conformation, the carboxylic acid substituent will prefer an equatorial position, which is sterically accessible.
-
Cycloheptyl Keto Acid: The flexible nature of the seven-membered ring and the presence of transannular interactions can lead to conformations where the carboxylic acid group is shielded by hydrogens from across the ring. This increased steric hindrance would slow the rate of esterification.
Intramolecular Cyclization
Intramolecular reactions, such as the Dieckmann condensation (for the corresponding diesters) or Thorpe-Ziegler reaction, are powerful methods for forming new rings. The feasibility and rate of these reactions are highly dependent on the ability of the molecule to adopt a conformation that brings the reactive groups into proximity.
Theoretical Expectation: Cyclohexyl systems are generally more amenable to forming new, fused 5- or 6-membered rings through intramolecular reactions.
-
Cyclohexyl Systems: The rigid chair conformation provides a predictable scaffold. If the side chain containing the other reactive group is of an appropriate length, the molecule can readily adopt the necessary conformation for cyclization. The formation of fused 5- and 6-membered rings is thermodynamically favored.[6]
-
Cycloheptyl Systems: The inherent strain and greater number of degrees of freedom in the seven-membered ring can make it entropically less favorable to achieve the precise conformation needed for intramolecular cyclization. Furthermore, forcing the flexible seven-membered ring into a transition state for the formation of a new fused ring can introduce additional strain.
Section 3: Experimental Protocols
The following protocol provides a detailed methodology for the comparative reduction of a cyclohexyl or cycloheptyl keto acid, allowing for the determination of relative reaction rates or yields.
Protocol: Comparative Reduction of Keto Acids with Sodium Borohydride
Objective: To compare the rate of reduction of the ketone moiety in a cyclohexyl keto acid versus a cycloheptyl keto acid.
Materials:
-
2-(1-carboxycyclohexyl)acetic acid (or similar cyclohexyl keto acid)
-
2-(1-carboxycycloheptyl)acetic acid (or similar cycloheptyl keto acid)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., 1:1 Hexanes:Ethyl Acetate)
-
Potassium permanganate stain
Procedure:
-
Preparation of Reactant Solutions:
-
In two separate 50 mL round-bottom flasks, dissolve an equimolar amount (e.g., 1.0 mmol) of the cyclohexyl keto acid and the cycloheptyl keto acid in 10 mL of anhydrous methanol each.
-
Stir the solutions at room temperature until the solids are fully dissolved. Place both flasks in an ice-water bath to cool to 0°C.
-
-
Initiation of Reduction:
-
To each flask, add a freshly prepared solution of sodium borohydride (e.g., 1.1 mmol in 5 mL of cold methanol) simultaneously. Start a timer for each reaction.
-
Rationale: Using a slight excess of NaBH₄ ensures the reaction goes to completion. Adding it as a solution allows for more controlled and consistent initiation.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 2, 5, 10, 20, 30 minutes), take a small aliquot from each reaction mixture with a capillary tube and spot it on a TLC plate.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the spots using a potassium permanganate stain. The starting keto acid and the product alcohol will have different Rf values.
-
Self-Validation: The disappearance of the starting material spot and the appearance of the product spot confirms the reaction is proceeding. The relative intensity of the spots at each time point provides a semi-quantitative measure of the reaction rate. The reaction in the cyclohexyl keto acid flask is expected to proceed faster.
-
-
Workup and Isolation (after 1 hour or when TLC indicates completion):
-
Carefully quench the reaction by slowly adding 5 mL of 1 M HCl to each flask to neutralize excess NaBH₄ and protonate the resulting alkoxide.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add 15 mL of ethyl acetate to each flask and transfer the contents to a separatory funnel.
-
Wash the organic layer with 10 mL of deionized water and then 10 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product hydroxy acid.
-
-
Analysis:
-
Determine the yield of each crude product.
-
Analyze the products by ¹H NMR and IR spectroscopy to confirm the reduction of the ketone to an alcohol.
-
The comparative yields at a fixed time point or the time to completion as monitored by TLC will provide the data for comparing the reactivity.
-
Caption: Experimental Workflow for Comparative Reduction.
Conclusion
The reactivity of cycloalkyl keto acids is a nuanced subject where subtle differences in ring structure lead to significant changes in chemical behavior. The six-membered cyclohexyl ring, with its stable and low-strain chair conformation, generally presents a more reactive ketone due to the relief of I-strain upon nucleophilic attack. Conversely, the seven-membered cycloheptyl ring, characterized by its conformational flexibility and transannular strain, exhibits lower reactivity at the ketone. These same steric and conformational factors suggest that the carboxylic acid of a cyclohexyl system is more accessible for reactions like esterification, and the ring itself provides a more favorable scaffold for intramolecular cyclizations.
While direct comparative kinetic data for all reactions of these specific keto acids is not always available, a strong predictive framework can be built upon the foundational principles of physical organic chemistry. For researchers designing synthetic routes or developing structure-activity relationships, understanding these inherent differences in reactivity is paramount for predicting reaction outcomes and optimizing conditions. The cyclohexyl system offers predictability and enhanced reactivity at the ketone, while the cycloheptyl system provides a more flexible, albeit often more sterically encumbered, scaffold.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
- Fiveable. (2023). Transannular Strain Definition.
- ResearchGate. (2025). Conformational analysis of cycloheptane....
-
Chemistry LibreTexts. (2024). Conformations of Cycloalkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]
-
Quora. (2014). Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone? Retrieved from [Link]
- Masson, E., & Leroux, F. (2005). The Effect of Ring Size on Reactivity: The Diagnostic Value of 'Rate Profiles'. Helvetica Chimica Acta, 88(6), 1345-1357.
- ResearchGate. (n.d.). A comparison of the rates of esterification of some hydroxy compounds.
-
Wikipedia. (n.d.). Prelog strain. Retrieved from [Link]
- University of Wisconsin-Platteville. (n.d.). Cycloheptane, Cyclooctane, and Cyclononane.
Sources
- 1. Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01303D [pubs.rsc.org]
- 2. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Conformation and reactivity. Part VI. Kinetics of the acid-catalysed esterification in methanol of the trans-decalincarboxylic acids, of the 4-t-butyl- or 2-methyl-cyclohexanecarboxylic acids, of certain trans-4-substituted cyclohexanecarboxylic acids, and of cyclohexanecarboxylic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformation and reactivity. Part V. Kinetics of the esterification with diazodiphenylmethane in methanol, ethanol, or t-pentyl alcohol of the trans-decalincarboxylic acids, of the 4-t-butyl- or 2-methyl-cyclohexanecarboxylic acids, of certain trans-4-substituted cyclohexanecarboxylic acids, and of cyclohexanecarboxylic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to HPLC Method Development for Cycloheptanecarboxylic Acid Derivatives
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for cycloheptanecarboxylic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causal relationships behind experimental choices, ensuring the development of robust and reliable analytical methods.
The Analytical Challenge: Understanding Cycloheptanecarboxylic Acid Derivatives
Cycloheptanecarboxylic acid derivatives present a unique set of challenges in HPLC method development. The core structure is characterized by:
-
High Polarity: The carboxylic acid moiety imparts significant polarity, which can lead to poor retention on traditional reversed-phase columns like C18.[1][2][3]
-
Lack of a Strong Chromophore: The saturated cycloheptane ring and the carboxyl group do not absorb strongly in the mid-UV range, complicating detection.[4][5]
-
Potential for Chirality: Substitution on the cycloheptane ring can create chiral centers, necessitating enantioselective separation methods critical for pharmaceutical development.[6][7]
A successful method must address these challenges by systematically optimizing the stationary phase, mobile phase, and detection parameters.
Caption: A systematic workflow for HPLC method development.
Stationary Phase Selection: Finding the Right Interaction
The choice of stationary phase is the most critical factor influencing chromatographic selectivity.[8] For polar carboxylic acids, a standard C18 column may not provide adequate retention, necessitating the exploration of alternative chemistries.
Comparative Analysis of Reversed-Phase Columns
| Stationary Phase Type | Principle of Separation | Advantages for Carboxylic Acids | Considerations & Potential Issues |
| Standard C18 / C8 | Hydrophobic (van der Waals) interactions.[9] | Ubiquitous and well-characterized. Effective if the derivative has significant hydrophobic character. | Poor retention for polar analytes.[2] Risk of "phase collapse" or "dewetting" in highly aqueous mobile phases.[2] |
| Polar-Embedded (e.g., Amide, Carbamate) | Mixed-mode separation involving hydrophobic interactions and hydrogen bonding.[10] | Enhanced retention and alternative selectivity for polar compounds.[11] Resistant to dewetting, allowing for use in 100% aqueous mobile phases. | Secondary interactions can sometimes lead to peak tailing for acidic compounds if not properly controlled.[10] |
| Phenyl-Hexyl | Mixed-mode separation with hydrophobic and π-π interactions. | Offers unique selectivity, especially for derivatives containing aromatic rings. Can provide moderate retention for polar compounds.[11] | π-π interactions are not relevant for the core cycloheptane structure, limiting its unique advantage unless aromatic moieties are present. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[2] | Excellent retention for very polar compounds that are unretained in reversed-phase.[2] Uses high organic mobile phases, which can be advantageous for MS sensitivity. | Elution order is inverted (most polar elutes last). Requires careful control of mobile phase water content.[2] |
Recommendation: For initial screening, a polar-embedded column is often the most pragmatic starting point for cycloheptanecarboxylic acid derivatives due to its balanced retention mechanism and resistance to dewetting.[11] An orthogonal column, such as a Phenyl-Hexyl or a dedicated organic acid column, should be screened in parallel to explore different selectivities.[12][13]
Mobile Phase Optimization: The Key to Retention and Peak Shape
The mobile phase composition, particularly its pH, is a powerful tool for controlling the retention and peak shape of ionizable compounds like carboxylic acids.[14]
The Critical Role of pH
A carboxylic acid exists in equilibrium between its neutral (protonated, -COOH) and ionized (deprotonated, -COO⁻) forms. In reversed-phase chromatography, the neutral form is significantly more hydrophobic and therefore more strongly retained.[14] The pKa of the analyte dictates the pH at which this equilibrium shifts.
-
When Mobile Phase pH < pKa: The acid is predominantly in its neutral (-COOH) form. Retention is maximized.
-
When Mobile Phase pH > pKa: The acid is predominantly in its ionized (-COO⁻) form. Retention is minimized.
To ensure a robust and reproducible method, the mobile phase pH should be controlled with a suitable buffer and set at least 1.5 to 2 pH units away from the analyte's pKa.[11][15] For most carboxylic acids, this means maintaining an acidic pH, typically between 2.5 and 3.5.[15]
Caption: Effect of mobile phase pH on carboxylic acid retention.
Buffer and Organic Modifier Selection
| Component | Choices | Comparison & Rationale |
| Aqueous Buffer | Phosphate Buffer: (e.g., Potassium Phosphate) | Pros: Excellent buffering capacity in the pH 2-3 range, low UV cutoff.[15] Cons: Not volatile (incompatible with MS), can precipitate in high organic concentrations. |
| Volatile Buffers: (e.g., Formic Acid, Acetic Acid, Ammonium Formate/Acetate) | Pros: Compatible with LC-MS detection.[15][16] Good miscibility with organic solvents. Cons: Lower buffering capacity compared to phosphate. Trifluoroacetic acid (TFA) is also common but can cause ion suppression in MS.[17] | |
| Organic Modifier | Acetonitrile (ACN) | Pros: Low viscosity (lower backpressure), lower UV cutoff than methanol, good solvent strength.[18] Cons: Can exhibit different selectivity compared to methanol. |
| Methanol (MeOH) | Pros: Good solvent, can offer alternative selectivity.[17] Cons: Higher viscosity and higher UV cutoff compared to ACN. |
Recommendation: Start with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).[16][19] This is a simple, effective, and MS-compatible starting point. If peak shape is poor or pH control is insufficient, switch to a buffered system like 10-20 mM ammonium formate, adjusted to pH 3.0.[15]
Detection Strategies: Overcoming the Lack of a Chromophore
The saturated aliphatic structure of cycloheptanecarboxylic acid means it lacks a strong UV chromophore, making sensitive detection challenging.
Comparison of HPLC Detectors
| Detector Type | Principle | Applicability & Advantages | Limitations |
| UV-Vis (PDA/DAD) | Measures absorbance of light. | The carboxyl group has some absorbance at low wavelengths (~205-215 nm).[3] It is a universal and robust detector. | Low sensitivity and selectivity for this analyte class. Mobile phase must be transparent at these low wavelengths. |
| Refractive Index (RI) | Measures changes in the refractive index of the eluent. | A "universal" detector that can detect any analyte.[5] | Not compatible with gradient elution. Low sensitivity. Highly sensitive to temperature and flow rate fluctuations.[20] |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes eluent, evaporates the mobile phase, and measures light scattered by analyte particles. | "Universal" for non-volatile analytes. Compatible with gradient elution. More sensitive than RI.[5] | Requires a volatile mobile phase. Response can be non-linear and dependent on analyte properties.[5] |
| Charged Aerosol Detector (CAD) | Similar to ELSD, but particles are charged and measured by an electrometer. | "Universal" for non-volatile analytes, gradient compatible.[5] Often provides better sensitivity and a more uniform response than ELSD.[5] | Requires a volatile mobile phase. Response can still be influenced by analyte volatility. |
| Mass Spectrometry (MS) | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Highly sensitive and selective. Provides molecular weight confirmation. The ultimate detector for trace-level analysis and impurity identification.[4] | Requires volatile mobile phases/buffers.[15] Higher cost and complexity. |
Recommendation: For routine analysis and purity checks where concentration is sufficient, UV detection at a low wavelength (e.g., 210 nm) is the simplest approach. For quantitative analysis of low-level impurities or for analysis in complex matrices, LC-MS is the gold standard due to its superior sensitivity and selectivity.[3][4] CAD is an excellent alternative if MS is not available.[5]
Special Consideration: Chiral Separation
If the cycloheptanecarboxylic acid derivative is chiral, developing an enantioselective method is paramount. This is most commonly achieved using a Chiral Stationary Phase (CSP).
-
Polysaccharide-based CSPs: Columns like Chiralpak® and Chiralcel® are the most widely used and have a high success rate for a broad range of compounds, including carboxylic acids.[6][21] They work by forming transient diastereomeric complexes via hydrogen bonding and steric interactions.
-
Screening Approach: A screening approach using several orthogonal polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) under different mobile phase modes (Normal Phase, Reversed-Phase, Polar Organic) is the most efficient strategy to find a suitable separation.[22]
-
Mobile Phase Additives: In normal phase mode, small amounts of an acidic or basic additive (like trifluoroacetic acid for an acidic analyte) are often required to improve peak shape and achieve separation.
Experimental Protocol: A Step-by-Step Guide to Method Development
This protocol outlines a systematic approach for developing a reversed-phase HPLC method for a novel cycloheptanecarboxylic acid derivative.
Objective: To develop a robust, isocratic, or gradient method for the quantification of a novel cycloheptanecarboxylic acid derivative and its potential impurities.
Step 1: Analyte Characterization & System Preparation
-
Determine the approximate pKa and solubility of the analyte.
-
Prepare a stock solution of the analyte in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Equilibrate the HPLC system and selected column.
Step 2: Initial Column and Gradient Scouting
-
Columns to Screen:
-
Column 1: Polar-embedded C18 (e.g., Ascentis RP-Amide), 4.6 x 150 mm, 3.5 µm
-
Column 2: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
-
Initial Gradient:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: PDA/DAD at 210 nm and MS (if available)
-
Gradient Program: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 5 minutes.
-
-
Analysis: Inject the standard on each column. Evaluate retention time, peak shape, and the presence of any impurities. Select the column that provides the best peak shape and retention for the main peak.
Step 3: Method Optimization
-
Focusing the Gradient: Based on the scouting run, create a shallower gradient around the elution time of the analyte to improve the resolution of closely eluting impurities. For example, if the peak eluted at 40% B, a new gradient could be 25% B to 55% B over 15 minutes.
-
Developing an Isocratic Method (if applicable): If the initial gradient shows good separation and the goal is a simpler method, calculate an approximate isocratic mobile phase composition from the gradient retention time. Test compositions +/- 5% organic to find the optimal retention (ideally a retention factor, k, between 2 and 10).[17]
-
Optimizing pH (if necessary): If peak tailing is observed, consider using a buffered mobile phase (e.g., 20 mM Ammonium Formate, pH 3.0) instead of formic acid to improve pH control and peak symmetry.
-
Optimizing Temperature: Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, 45 °C). Higher temperatures decrease mobile phase viscosity (lowering backpressure) and can sometimes improve peak efficiency and alter selectivity.
Step 4: Robustness Testing
-
Once the final method is established, perform robustness testing by making small, deliberate changes to the method parameters.[8]
-
Parameters to Vary:
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5 °C)
-
Flow Rate (± 10%)
-
Organic Modifier Composition (± 2%)
-
-
Evaluation: Ensure that these small variations do not significantly impact the resolution between the main peak and its critical impurities, demonstrating the method is robust for routine use.
References
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- SIELC Technologies. (2018, May 16). Cycloheptanecarboxylic acid.
- SIELC Technologies.
- USP.
- MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Teledyne ISCO. (2012, November 9).
- Thermo Fisher Scientific.
- ResearchGate. (2024, November 15).
- Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Waters Blog. (2025, June 18).
- Phenomenex. (2025, June 6).
- Shimadzu. No.
- Phenomenex. Reversed Phase HPLC Columns.
- LCGC International. (2020, December 9).
- LCGC International. (2020, November 11).
- BenchChem. A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid.
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
- LCGC International. (2020, November 11).
- Shimadzu. (2016).
- Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step.
- MilliporeSigma. Developing HPLC Methods.
- ResearchGate.
- LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 22. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal Procedures: 4-Oxocycloheptanecarboxylic Acid
[1][2]
Part 1: Immediate Safety Assessment (Stop & Read)
⚠️ Critical Identity & CAS Alert
A common database discrepancy exists for this compound. You must verify your specific vial before proceeding.
-
Target Compound: this compound (7-membered ring).
-
Common Mismatch: CAS 874-23-7 often links to 2-Acetylcyclohexanone (Liquid).[3][4]
-
Operational Impact: If your substance is a liquid , follow protocols for Flammable/Combustible Solvents. If it is a solid (the acid), follow the Solid Organic Acid protocols below.
Hazard Summary (GHS Classifications)
Treat as a hazardous research chemical.
| Hazard Category | Classification | Hazard Statement |
|---|---|---|
| Health | Skin Irrit. 2 / Eye Irrit.[5][6][7][8] 2A | H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[6][8] |
| Respiratory | STOT SE 3 | H335: May cause respiratory irritation.[7][8] |
| Reactivity | Acidic / Ketone | Incompatible with strong bases and strong oxidizers. |
Mandatory PPE[10]
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Hands: Nitrile rubber gloves (min thickness 0.11 mm). Double-glove if handling solutions >1M.
-
Body: Flame-resistant lab coat; closed-toe chemical-resistant shoes.
-
Respiratory: Work within a certified chemical fume hood. If generating dust, use N95/P100.
Part 2: Waste Characterization & Segregation
Proper segregation is the single most critical step to prevent "unknown" waste charges and dangerous reactions.
Waste Stream Decision Matrix
Figure 1: Waste segregation decision tree for this compound. Ensure solids and liquids are never mixed in the same primary container.
Part 3: Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Spills)
Applicability: Expired pure powder, contaminated weighing boats, paper towels from spill cleanup.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.
-
Bagging: Place the waste inside a clear polyethylene bag (secondary containment) before placing it into the drum/jar. This minimizes dust exposure when the waste contractor opens the container.
-
Labeling:
-
Storage: Store in the "Solid Waste" satellite accumulation area. Do not store near cyanide or sulfide waste (acid contact releases toxic gas).
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Filtrates, reaction mixtures dissolved in solvents.
-
pH Check: If the solution is aqueous, check pH. If pH < 2, it is a D002 Corrosive Waste .
-
Solvent Compatibility:
-
If dissolved in Acetone/Methanol/Ethyl Acetate: Segregate into Non-Halogenated Organic Waste .
-
If dissolved in DCM/Chloroform: Segregate into Halogenated Organic Waste .[10]
-
-
Neutralization (Optional but Recommended for Large Volumes):
-
Protocol: Slowly add the acidic solution to a stirred bath of 5% Sodium Bicarbonate (
) or dilute Sodium Hydroxide ( ). -
Endpoint: Stop when bubbling ceases and pH is neutral (pH 6-8).
-
Disposal: The neutralized mixture must still be disposed of as chemical waste (due to organic content), but it is no longer corrosive.
-
Part 4: Regulatory Compliance & Logistics
RCRA Waste Codes (USA)
While this specific compound is not P-listed or U-listed, the waste stream often carries characteristic codes based on its properties or co-solvents.
| Waste Characteristic | RCRA Code | Trigger Condition |
| Ignitability | D001 | If dissolved in flammable solvents (Flash point < 60°C). |
| Corrosivity | D002 | If aqueous solution pH is |
| Toxicity | None | Specific compound is not TCLP listed; however, "Unlisted Hazardous Waste" protocols apply. |
Final Disposal Method
The only acceptable final disposal method for this research chemical is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
-
Do not drain dispose (even if neutralized).
-
Do not evaporate solvents in the hood to reduce volume.
Part 5: Emergency Spill Response (Disposal Context)
If a spill occurs during waste transfer:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Wear goggles, lab coat, and double nitrile gloves .
-
Contain:
-
Solid: Cover with a wet paper towel to prevent dust dispersion. Scoop into a bag.
-
Liquid: Surround with absorbent pads or vermiculite.
-
-
Decontaminate: Wipe the surface with a 10% Sodium Carbonate (
) solution to neutralize the acid residue, followed by a water rinse. -
Disposal: All cleanup materials go into the Solid Hazardous Waste bin.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 2-Acetylcyclohexanone (CAS 874-23-7).[3][4][11] Retrieved from [Link]
Sources
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- 2. 羧酸类单体|Carboxylic acid monomer-范德生物科技公司 [39.100.107.131]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Oxocycloheptanecarboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities like 4-Oxocycloheptanecarboxylic acid demands a foundational commitment to safety. This guide moves beyond a simple checklist, providing a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety around the handling of this compound, ensuring both personal protection and data integrity.
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the inherent risks of a compound is the critical first step in establishing a robust safety protocol. This compound, a solid substance that can form dust, presents several key hazards that directly inform our PPE strategy. The primary risks are associated with direct contact and inhalation.
Based on available safety data sheets for this and structurally similar compounds, the following hazard classifications are pertinent:
| Hazard Class | GHS Hazard Statement | Rationale for Concern |
| Skin Irritation | H315: Causes skin irritation | Direct contact can lead to localized redness, inflammation, or dermatitis.[1][2] |
| Eye Damage/Irritation | H319/H318: Causes serious eye irritation/damage | Airborne dust or splashes pose a significant risk of painful irritation or serious injury to the eyes.[1][3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust particles can irritate the nose, throat, and lungs.[1][2][5] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion can lead to adverse health effects.[4][5] |
These hazards necessitate a multi-layered defense strategy where PPE serves as the final, crucial barrier between the researcher and the chemical.
Core Protective Measures: An Integrated Safety System
Effective protection is not about a single piece of equipment, but an integrated system that begins with engineering controls and is supplemented by appropriate PPE.
Primary Barrier: Engineering Controls
Before any PPE is considered, engineering controls must be in place. These are the most effective means of exposure prevention.
-
Chemical Fume Hood: All weighing and handling of solid this compound should be performed within a certified chemical fume hood. This contains dust and vapors at the source.
-
Ventilation: Work areas must be well-ventilated to prevent the accumulation of any fugitive dust.[1][6][7]
Secondary Barrier: Personal Protective Equipment
Eye and Face Protection The eyes are highly vulnerable to chemical dust and splashes.
-
What to Wear: At a minimum, wear safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][8]
-
Causality: Standard prescription glasses are insufficient as they offer no side protection from airborne particles. For tasks with a higher risk of splashing, such as preparing solutions, safety goggles that form a seal around the eyes are required.[9] A face shield should be worn over safety glasses or goggles during bulk transfers.[3]
Hand Protection Hands are the most likely point of direct contact.
-
What to Wear: Wear chemical-resistant gloves (e.g., nitrile).
-
Causality: The material must be impermeable to the chemical. Always inspect gloves for tears or punctures before use. Employ proper glove removal techniques (without touching the glove's outer surface) to prevent skin contamination.
Body Protection Protecting the skin is essential to prevent irritation.
-
What to Wear: A clean, buttoned lab coat, long pants, and closed-toe shoes are mandatory.
-
Causality: This provides a barrier against accidental spills and dust settling on personal clothing or skin.[9] For larger-scale operations, an apron or chemical-resistant suit may be necessary.[3]
Respiratory Protection This is required when engineering controls are insufficient to control exposure.
-
What to Wear: If handling the compound outside of a fume hood or during a significant spill, a NIOSH-approved respirator with a particulate filter (e.g., N95/N99) is necessary.[1][9]
-
Causality: The primary inhalation risk is from airborne solid particles. A particulate filter effectively traps these dusts before they can enter the respiratory system.[1] Always follow OSHA respirator regulations (29 CFR 1910.134).[1]
Operational and Disposal Plans
A clear, step-by-step protocol is essential for minimizing risk during handling and disposal.
PPE Selection and Donning Workflow
This diagram outlines the decision-making process for selecting and donning the appropriate PPE.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Ensure a chemical fume hood is operational. Clear the workspace of all unnecessary items. Have a designated waste container ready.
-
PPE Donning: Following the workflow diagram, don all required PPE.
-
Handling: Carefully weigh and transfer the solid compound within the fume hood to minimize dust generation.
-
Post-Handling: Tightly close the primary container.
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.
-
PPE Doffing: Remove PPE in the reverse order it was put on, taking care not to touch contaminated surfaces. Gloves should be removed last.
-
Hygiene: Wash hands and face thoroughly with soap and water after completing the work.[1]
Spill Management and Disposal Plan
-
Evacuation and Alerting: Alert colleagues and restrict access to the spill area. If the spill is large or outside of a containment area, evacuate the lab.
-
Assess and Protect: If safe to do so, and while wearing appropriate PPE (including respiratory protection), assess the spill.
-
Containment and Cleanup:
-
Final Decontamination: Once the bulk material is removed, decontaminate the area with a suitable solvent and absorbent pads.
-
Waste Disposal:
-
All waste, including the spilled chemical, contaminated cleaning materials, and disposable PPE, must be treated as hazardous waste.
-
Dispose of the sealed waste container through your institution's licensed hazardous waste disposal program.[1][2][7] Do not dispose of it in regular trash or down the drain.[6]
-
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the disciplined application of a comprehensive safety system. By prioritizing engineering controls and meticulously selecting and using the correct PPE, researchers can confidently manage this compound, protecting themselves and ensuring the integrity of their work.
References
-
AAPPTec. Safety Data Sheet. [Link]
-
National Institutes of Health (NIH), PubChem. 4-Oxocyclohexanecarboxylic acid. [Link]
-
HonestBee. What Personal Protective Equipment (Ppe) Is Required When Using Oxalic Acid?. [Link]
-
TCI America. cis-4-Aminocyclohexanecarboxylic Acid - SAFETY DATA SHEET. [Link]
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- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. peptide.com [peptide.com]
- 7. tcichemicals.com [tcichemicals.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
